6-Nitrophthalide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11332. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWGZXAHUPFXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870684 | |
| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
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Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-93-5 | |
| Record name | 6-Nitrophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Nitrophthalide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-93-5 | |
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| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
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| Record name | 6-Nitro-3H-isobenzofuran-1-one | |
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| Record name | 6-Nitrophthalide | |
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Foundational & Exploratory
In-Depth Technical Guide to 6-Nitrophthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Nitrophthalide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and explores its relevance in the broader context of drug development.
Core Properties of this compound
This compound, with the CAS Number 610-93-5 , is a pale yellow crystalline powder.[1][2] Its chemical structure, featuring a phthalide core substituted with a nitro group, makes it a valuable building block in the synthesis of a variety of organic molecules.[3][4][5] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, enhancing its utility in creating more complex chemical entities.[4][5]
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 610-93-5 | [1][6][7] |
| Molecular Formula | C₈H₅NO₄ | [1][6][7] |
| Molecular Weight | 179.13 g/mol | [1][7] |
| Appearance | Pale yellow crystalline powder | [1][2] |
| Melting Point | 140 - 147 °C | [3][6] |
| Boiling Point | 413.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.519 g/cm³ (Predicted) | [1] |
| Solubility | 0.4 g/L in water at 25 °C (Predicted) | [2] |
| LogP | 1.78840 (Predicted) | [1] |
| IUPAC Name | 6-nitro-3H-2-benzofuran-1-one | [1][6][7] |
| Canonical SMILES | C1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=O)O1 | [1][7] |
| InChI Key | RNWGZXAHUPFXLL-UHFFFAOYSA-N | [1][6][7] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process starting from 4-nitrophthalic acid. The following is a representative experimental protocol based on established organic chemistry transformations.
Step 1: Reduction of 4-Nitrophthalic Acid to 4-Nitro-1,2-benzenedimethanol
This step involves the reduction of the carboxylic acid groups of 4-nitrophthalic acid to primary alcohols.
Materials:
-
4-Nitrophthalic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in combination with a catalyst
-
Anhydrous tetrahydrofuran (THF) or other suitable ether solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Ice bath
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a suspension of a reducing agent (e.g., LiAlH₄) in anhydrous THF is prepared and cooled in an ice bath.
-
A solution of 4-nitrophthalic acid in anhydrous THF is added dropwise to the cooled suspension of the reducing agent with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute solution of HCl to neutralize the mixture.
-
The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-nitro-1,2-benzenedimethanol.
Step 2: Cyclization to this compound
This step involves an intramolecular cyclization (lactonization) of the diol to form the phthalide ring.
Materials:
-
4-Nitro-1,2-benzenedimethanol
-
A suitable acid catalyst (e.g., p-toluenesulfonic acid) or a mild oxidizing agent.
-
Toluene or other suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution
-
Rotary evaporator
Procedure:
-
The crude 4-nitro-1,2-benzenedimethanol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
A catalytic amount of an acid catalyst is added to the solution.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: A plausible synthetic workflow for this compound.
Role in Drug Development and Medicinal Chemistry
Phthalides are recognized as a "privileged scaffold" in medicinal chemistry, appearing in over 180 naturally occurring compounds with a wide range of biological activities.[5] The introduction of a nitro group, as in this compound, offers unique opportunities for the development of novel therapeutic agents.
Nitroaromatic compounds have been extensively investigated for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[8][9] The biological activity of many nitro compounds is contingent on the bioreduction of the nitro group.[10] This transformation, which can be catalyzed by nitroreductase enzymes, often leads to the formation of reactive intermediates that can induce cellular damage.
A particularly promising application of nitroaromatic compounds in drug development is their use as hypoxia-activated prodrugs (HAPs) for cancer therapy. Solid tumors often contain regions of low oxygen concentration (hypoxia). Certain nitroreductase enzymes are overexpressed in these hypoxic environments. HAPs are designed to be relatively non-toxic in their prodrug form but are selectively activated to their cytotoxic form in the hypoxic tumor microenvironment. This targeted activation minimizes off-target toxicity to healthy, well-oxygenated tissues. While specific studies on this compound as a HAP are not widely reported, its nitroaromatic structure makes it a candidate for such investigations.
Caption: Mechanism of action for nitroaromatic hypoxia-activated prodrugs.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Nitrophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgsyn.org [orgsyn.org]
- 5. This compound | 610-93-5 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C8H5NO4 | CID 223584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure of 6-Nitrophthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of 6-Nitrophthalide. The information is curated for researchers and professionals in the fields of chemistry and drug development who require a detailed understanding of this compound.
Core Chemical Structure and Properties
This compound, with the IUPAC name 6-nitro-3H-2-benzofuran-1-one, is an organic compound featuring a phthalide core substituted with a nitro group. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis.
The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a γ-lactone ring. The nitro group is attached at the 6th position of the phthalide moiety.
Chemical Structure Diagram
Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₈H₅NO₄ |
| Molecular Weight | 179.13 g/mol |
| CAS Number | 610-93-5 |
| Appearance | White to yellow to orange crystalline powder |
| Melting Point | 143 - 147 °C |
| IUPAC Name | 6-nitro-3H-2-benzofuran-1-one |
| SMILES | C1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=O)O1 |
| InChI | InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of phthalide. The following protocol is a representative procedure.
Materials:
-
Phthalide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add phthalide to concentrated sulfuric acid while stirring until it completely dissolves.
-
Maintain the temperature of the mixture between 0 and 5 °C.
-
To this solution, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The addition should be slow to ensure the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for approximately 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is recorded on an NMR spectrometer. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to confirm the proton environment in the molecule.
-
¹³C NMR: A ¹³C NMR spectrum is obtained from a concentrated solution of this compound in a deuterated solvent. The chemical shifts of the carbon atoms are recorded to confirm the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy:
-
A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over a range of approximately 4000-400 cm⁻¹. The characteristic absorption bands for the functional groups (e.g., C=O of the lactone, NO₂ group, aromatic C-H) are identified.
Mass Spectrometry (MS):
-
The mass spectrum of this compound is obtained using a mass spectrometer, typically with an electron ionization (EI) source.
-
The molecular ion peak (M⁺) is observed to determine the molecular weight.
-
The fragmentation pattern is analyzed to provide further structural information.
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
6-Nitrophthalide molecular weight and formula
This document provides the core physicochemical properties of 6-Nitrophthalide, a chemical compound relevant to various research and development applications. The following data has been compiled from verified chemical databases.
Physicochemical Properties
A summary of the key molecular identifiers for this compound is presented in the table below. This data is fundamental for experimental design, chemical synthesis, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C8H5NO4 | [1][2][3][4][5] |
| Molecular Weight | 179.13 g/mol | [1][2] |
| Monoisotopic Mass | 179.02185764 Da | [1] |
| CAS Number | 610-93-5 | [2][3][4][5] |
| IUPAC Name | 6-nitro-3H-2-benzofuran-1-one | [1][4] |
Chemical Structure and Identifiers
To facilitate unambiguous identification and integration into chemical informatics systems, the structural representation and associated identifiers are provided.
Logical Relationship of Chemical Identifiers
Caption: Core identifiers for this compound.
References
An In-depth Technical Guide to 6-Nitrophthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Nitrophthalide, a nitro-substituted derivative of phthalide. The document details its chemical identity, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis via the nitration of phthalide, along with purification methods, is provided. While this compound serves as a valuable chemical intermediate, this guide also addresses the current landscape of research into its biological activities, which remains an area ripe for exploration.
Chemical Identity and Properties
This compound, with the IUPAC name 6-nitro-3H-2-benzofuran-1-one , is a pale yellow crystalline solid.[1] It is identified by the Chemical Abstracts Service (CAS) Registry Number 610-93-5 .[1][2] The molecular formula of this compound is C₈H₅NO₄, and its molecular weight is 179.13 g/mol .[1][2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 6-nitro-3H-2-benzofuran-1-one | [2] |
| CAS Number | 610-93-5 | [2] |
| Molecular Formula | C₈H₅NO₄ | [1][2] |
| Molecular Weight | 179.13 g/mol | [1][2] |
| Appearance | Pale yellow crystalline powder | [1] |
| Melting Point | 140-145 °C | |
| Solubility | 0.4 g/L (in water at 25 °C) | [1] |
| InChI Key | RNWGZXAHUPFXLL-UHFFFAOYSA-N | [2] |
| SMILES | C1C2=C(C=C([C=C2)--INVALID-LINK--[O-])C(=O)O1 | [2] |
Synthesis and Purification
The most common and established method for the synthesis of this compound is the electrophilic nitration of phthalide using a mixture of nitric acid and sulfuric acid.[3]
Experimental Protocol: Synthesis of this compound
This protocol outlines the laboratory-scale synthesis of this compound from phthalide.
Materials:
-
Phthalide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add phthalide to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Once the phthalide is completely dissolved, cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
A pale yellow precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.
Experimental Protocol: Purification by Recrystallization
The crude this compound can be purified by recrystallization from ethanol to obtain a product of high purity.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Activated Charcoal (optional)
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Spectroscopic Data and Characterization
The structure and purity of this compound are confirmed through various spectroscopic techniques. The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.50 - 8.50 | m | 3H | Ar-H |
| Methylene Protons | 5.45 | s | 2H | -CH₂- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~168 | C=O |
| Aromatic Carbons | 120 - 150 | Ar-C |
| Methylene Carbon | ~70 | -CH₂- |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch |
| ~1770 | Strong | C=O stretch (lactone) |
| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch (lactone) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 179 | High | [M]⁺ (Molecular ion) |
| 133 | Moderate | [M - NO₂]⁺ |
| 105 | High | [M - NO₂ - CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published research specifically investigating the biological activity and potential signaling pathway involvement of this compound. While the broader class of nitroaromatic compounds is known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities, these have not been specifically demonstrated for this compound.[4]
The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule, potentially making it a candidate for various biological interactions. However, without specific experimental data, any discussion of its role in signaling pathways would be purely speculative.
Future research could explore the potential of this compound in areas such as:
-
Anticancer research: Investigating its cytotoxicity against various cancer cell lines.
-
Antimicrobial studies: Screening for activity against a panel of bacteria and fungi.
-
Enzyme inhibition assays: Testing its ability to inhibit specific enzymes involved in disease pathways.
A generalized workflow for the initial biological screening of a compound like this compound is presented below.
Conclusion
This compound is a well-characterized chemical compound with established synthetic and purification protocols. Its physicochemical and spectroscopic properties are well-documented, making it a readily accessible intermediate for organic synthesis. However, the exploration of its biological activities and potential therapeutic applications remains an untapped area of research. This technical guide serves as a foundational resource for researchers interested in exploring the chemical utility and potential biological significance of this compound. Further investigation into its pharmacological profile is warranted to uncover any potential roles in drug discovery and development. and development.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C8H5NO4 | CID 223584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 610-93-5 | Benchchem [benchchem.com]
- 4. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Nitrophthalide: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Nitrophthalide, a key chemical intermediate. It details the compound's discovery and historical synthesis, modern experimental protocols for its preparation, and a summary of its physicochemical and spectroscopic properties. While the biological activity of many nitro-containing compounds and phthalide derivatives is an active area of research, specific data on the signaling pathways directly modulated by this compound is not extensively available in current scientific literature.
Discovery and History
The first documented synthesis of this compound appears in an 1894 publication by P. Fritsch in Justus Liebig's Annalen der Chemie. This early work laid the foundation for the future use of this compound as a versatile building block in organic synthesis. The primary route to this compound has historically been the direct nitration of phthalide. Over the years, various synthetic methodologies have been developed, including its preparation from 2-nitrobenzaldehyde. A significant milestone in the characterization of this compound was the determination of its crystal structure in 1997, which provided precise information about its solid-state conformation.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅NO₄ | [1] |
| Molecular Weight | 179.13 g/mol | [1] |
| Appearance | Pale yellow crystalline powder | |
| Melting Point | 140-145 °C | |
| CAS Number | 610-93-5 | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Solvent | Chemical Shifts (δ) / Peak Positions (cm⁻¹) |
| ¹H NMR | CDCl₃ | Aromatic protons: 7.5-8.5 ppm (multiplet), Methylene protons: ~5.4 ppm (singlet) |
| ¹³C NMR | CDCl₃ | Carbonyl carbon: ~168 ppm, Aromatic carbons: 120-150 ppm, Methylene carbon: ~69 ppm |
| Infrared (IR) | KBr | ~1760 cm⁻¹ (C=O, lactone), ~1530 and ~1350 cm⁻¹ (NO₂, asymmetric and symmetric stretching) |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Synthesis from Phthalide by Mononitration
This is the most common and direct method for preparing this compound.
Experimental Workflow:
References
An In-depth Technical Guide to 6-Nitrophthalide: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrophthalide is a valuable chemical intermediate characterized by a phthalide structure bearing a nitro group at the 6-position. This substitution significantly influences the molecule's reactivity, making it a versatile precursor in the synthesis of a variety of more complex organic compounds. Its applications are found in the development of dyes, agrochemicals, and as a key building block in the preparation of active pharmaceutical ingredients. The presence of the electron-withdrawing nitro group and the lactone ring imparts unique chemical properties that are of considerable interest in synthetic organic chemistry.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its key characteristics.
Table 1: General and Physical Properties of this compound
| Property | Value |
| CAS Number | 610-93-5 |
| Molecular Formula | C₈H₅NO₄ |
| Molecular Weight | 179.13 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 140-145 °C |
| Boiling Point | 413.4 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in many organic solvents. |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | Characteristic peaks for the C=O of the lactone, the C-O-C ether linkage, and the N-O bonds of the nitro group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are consistent with the structure of this compound. |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
Synthesis of this compound via Nitration of Phthalide
This protocol details the synthesis of this compound from phthalide using a nitrating mixture of sulfuric acid and nitric acid.
Materials:
-
Phthalide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add phthalide to concentrated sulfuric acid while cooling in an ice bath. Stir the mixture until the phthalide is completely dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of phthalide in sulfuric acid using a dropping funnel, while maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a desiccator.
Reduction of this compound to 6-Aminophthalide
This protocol describes a representative reaction of this compound, its reduction to the corresponding amine, 6-Aminophthalide.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 6-Aminophthalide.
-
The crude product can be further purified by column chromatography or recrystallization.
Mandatory Visualizations
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Nitrophthalide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of 6-Nitrophthalide, a key intermediate in various synthetic applications. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols and a visual representation of its synthetic pathway. All quantitative data is presented in clear, structured tables for ease of reference and comparison.
Core Physicochemical Data
The following tables summarize the key quantitative data for the melting point and solubility of this compound.
Table 1: Melting Point of this compound
| Property | Value |
| Melting Point | 140-147 °C |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 0.4 g/L | 25 |
| Methanol | 30 mg/mL | Not Specified |
| 0.1N Hydrochloric Acid | 18.4 mg/mL | Not Specified |
| Ethanol | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
| Dichloromethane | Soluble | Not Specified |
| Ethyl Acetate | Soluble | Not Specified |
| Toluene | Sparingly Soluble | Not Specified |
| Hexane | Insoluble | Not Specified |
Experimental Protocols
The following sections provide detailed methodologies for the determination of the melting point and solubility of organic compounds like this compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate determination.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.
Solubility Determination
The solubility of this compound in various solvents can be determined using the isothermal equilibrium method.
Materials:
-
This compound sample
-
A selection of organic solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Shaking incubator or magnetic stirrer with a temperature-controlled water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a vial.
-
Equilibration: The vials are sealed and placed in a shaking incubator or a temperature-controlled water bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solutions are allowed to stand to allow any undissolved solid to settle. If necessary, the samples are centrifuged to ensure a clear supernatant.
-
Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in units of g/L or mg/mL.
Synthetic Pathway Visualization
While specific biological signaling pathways for this compound are not extensively documented, its synthesis is a well-established process. The following diagram illustrates a common synthetic workflow for the preparation of this compound.
Caption: Synthetic routes to this compound.
Spectroscopic Profile of 6-Nitrophthalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 6-Nitrophthalide (CAS No: 610-93-5), a key chemical intermediate. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aromatic and methylene protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.63 | d | 8.4 |
| H-4 | 8.45 | dd | 8.4, 2.1 |
| H-7 | 8.08 | d | 2.1 |
| -CH₂- (Methylene) | 5.45 | s | - |
Note: Data is predicted and compiled from typical values for similar aromatic nitro compounds.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 168.5 |
| C-6 (C-NO₂) | 149.0 |
| C-3a | 141.2 |
| C-7a | 132.5 |
| C-4 | 128.1 |
| C-5 | 125.4 |
| C-7 | 121.8 |
| -CH₂- (Methylene) | 68.7 |
Note: Data is compiled from publicly available spectral databases.[1]
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for obtaining NMR spectra of a solid sample like this compound.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Using a pipette, transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.
-
For ¹H NMR, the data is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon environment.
-
The acquired data (Free Induction Decay - FID) is then Fourier transformed to generate the NMR spectrum.
-
The resulting spectrum is phase-corrected and baseline-corrected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound, typically recorded as a KBr pellet, shows the following characteristic absorption bands.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| C=O (Lactone) | Stretching | ~1770 | Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium |
| N-O (Nitro group) | Asymmetric Stretching | ~1530 | Strong |
| N-O (Nitro group) | Symmetric Stretching | ~1350 | Strong |
| C-O (Lactone) | Stretching | ~1250 | Strong |
Note: Wavenumbers are approximate and compiled from typical values for the respective functional groups.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
A small amount of this compound (1-2 mg) is finely ground in an agate mortar and pestle.
-
Approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together to ensure a homogenous mixture.
-
The mixture is then transferred to a pellet die.
-
A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent KBr pellet containing the sample.
Instrumental Analysis:
-
A background spectrum of a pure KBr pellet or empty sample compartment is recorded to account for atmospheric and instrumental contributions.
-
The KBr pellet containing the this compound sample is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Mass Spectrometry Data
The mass spectrum of this compound, typically obtained using Electron Ionization (EI), shows the following key signals:
| m/z Value | Assignment | Relative Intensity |
| 179 | [M]⁺ (Molecular Ion) | High |
| 150 | [M - NO]⁺ or [M - C₂H₂O]⁺ | High |
| 133 | [M - NO₂]⁺ | Medium |
| 104 | [M - NO₂ - CO]⁺ | High |
| 76 | [C₆H₄]⁺ | Medium |
Note: m/z values and assignments are based on typical fragmentation patterns for aromatic nitro compounds and data available from public databases.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized under high vacuum.
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic ions.
Mass Analysis and Detection:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
6-Nitrophthalide: A Technical Guide to Safe Handling and Emergency Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 6-Nitrophthalide. The following sections detail the physical and chemical properties, hazard identification, personal protective equipment, and emergency procedures necessary for the safe use of this compound in a laboratory setting.
Compound Identification and Properties
This compound is a solid crystalline compound.[1] A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₄ | [1][2] |
| Molecular Weight | 179.13 g/mol | [2][3] |
| Appearance | Light yellow Solid Crystalline | [1][2] |
| CAS Number | 610-93-5 | [1][4][5] |
| Melting Point | > 300 °C / > 572 °F | [6] |
| Solubility | Insoluble in water; 0.4g/L (25 ºC) | [2][5] |
| Odor | No information available | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1][4] |
Precautionary Statements: [1][4]
-
P261: Avoid breathing dust/fumes.
-
P264: Wash all exposed external body areas thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor/physician/first aider/if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.
Experimental Protocols: Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial to minimize risk.
3.1. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or goggles. | Conforming to EN166 or equivalent.[1][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), long-sleeved laboratory coat. | Inspect gloves before use.[1][5] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if dust is generated or ventilation is inadequate. | [1][4] |
3.2. Handling Procedures
-
Avoid all personal contact, including inhalation.[4]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Do not eat, drink, or smoke when handling this product.[4]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
3.3. Storage Procedures
-
Store in original containers.[4]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][5]
-
Store away from incompatible materials and foodstuff containers.[4]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. Remove contaminated clothing and wash before reuse.[1][4][5] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][4][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][5] |
4.2. Firefighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding area. Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam are appropriate.[4][7]
-
Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[4] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][7]
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
4.3. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1][5]
-
Environmental Precautions: Should not be released into the environment.[1][5]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[4][5] For major spills, alert emergency services and control personal contact by wearing protective clothing.[4]
Visualized Workflows
The following diagrams illustrate the logical flow for handling emergencies.
Caption: First Aid Procedures for this compound Exposure.
Caption: Workflow for Responding to an Accidental Spill.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H5NO4 | CID 223584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Commercial Suppliers and Technical Guide for 6-Nitrophthalide in Research and Development
For researchers, scientists, and drug development professionals, 6-Nitrophthalide (CAS No. 610-93-5) is a versatile building block in organic synthesis, particularly for the development of novel bioactive compounds and fluorescent probes. This technical guide provides an in-depth overview of commercially available this compound, its chemical properties, and detailed experimental protocols for its application in the synthesis of valuable derivatives.
Commercial Availability and Specifications
This compound is readily available from several commercial chemical suppliers. The typical purity offered is ≥95%, with some suppliers providing higher purity grades. It is generally supplied as a white to pale yellow or cream-colored crystalline powder. Key specifications from various suppliers are summarized in the table below for easy comparison.
| Supplier | Purity | Appearance | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Thermo Fisher Scientific | ≥96.0% (HPLC) | White to pale yellow or pale cream to cream crystals or powder | C₈H₅NO₄ | 179.13 | 140.5-146.5 | 610-93-5 |
| Chem-Impex | ≥95% (GC) | White to yellow to orange crystalline powder | C₈H₅NO₄ | 179.13 | 143 - 147 | 610-93-5 |
| Apollo Scientific | 99% | Not Specified | C₈H₅NO₄ | 179.13 | 140-145 | 610-93-5 |
Core Applications and Synthetic Pathways
This compound serves as a crucial intermediate in the synthesis of various organic molecules, including fluorescent dyes and pharmaceuticals.[1] The presence of the electron-withdrawing nitro group enhances the reactivity of the phthalide system, making it a valuable precursor for further chemical transformations.[1]
A key synthetic route involves the reduction of the nitro group to an amine, yielding 6-aminophthalide. This amino derivative can then be further modified to introduce desired functionalities.
References
The Nitro Group in 6-Nitrophthalide: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the nitro group in 6-nitrophthalide, a key consideration for its application in organic synthesis and drug development. The potent electron-withdrawing nature of the nitro group profoundly influences the chemical behavior of the phthalide scaffold, opening avenues for diverse functionalization strategies. This document details the primary reactions involving the nitro group, including its reduction to an amino group and its role in activating the aromatic ring for nucleophilic substitution reactions. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate a thorough understanding and practical application of this versatile building block.
Core Reactivity of the Nitro Group
The presence of a nitro group at the 6-position of the phthalide ring is the defining feature of this compound's reactivity profile. This group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This electronic influence deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. The primary transformations of the nitro group in this compound are centered on its reduction and its ability to facilitate nucleophilic aromatic substitution.
A logical workflow for the utilization of this compound, starting from its synthesis to its key transformations, is depicted below.
Unlocking the Therapeutic Potential of 6-Nitrophthalide: A Guide to Promising Research Areas
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrophthalide, a versatile synthetic intermediate, holds significant untapped potential for the development of novel therapeutics. Its rigid phthalide core, combined with the reactive nitro group, provides a unique scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide explores promising research avenues for this compound, focusing on its derivatization into compounds with potential anti-inflammatory and anticancer activities. Detailed experimental methodologies, quantitative data, and visual representations of synthetic pathways and biological mechanisms are provided to facilitate further investigation in this exciting field.
Core Compound: this compound
This compound serves as the foundational starting material for the synthesis of a variety of derivatives. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₄ | --INVALID-LINK-- |
| Molecular Weight | 179.13 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow crystalline powder | N/A |
| CAS Number | 610-93-5 | --INVALID-LINK-- |
Potential Research Area 1: Development of Novel Anti-Inflammatory Agents
The phthalide scaffold is present in a number of natural and synthetic compounds with demonstrated anti-inflammatory properties. By leveraging the this compound core, researchers can access a key intermediate, 6-aminophthalide, which can be further functionalized to generate novel anti-inflammatory drug candidates.
Synthetic Strategy
The general synthetic approach involves a two-step process:
-
Reduction of this compound: The nitro group of this compound is reduced to a primary amine to yield 6-aminophthalide. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Amide Coupling: The resulting 6-aminophthalide can be coupled with a variety of carboxylic acids to produce a library of N-substituted 6-aminophthalide derivatives.
Experimental Protocols
Representative Protocol for the Reduction of this compound to 6-Aminophthalide:
-
Materials: this compound, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
In a hydrogenation flask, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 6-aminophthalide.
-
General Protocol for Amide Coupling to Synthesize N-Substituted-6-aminophthalide Derivatives:
-
Materials: 6-Aminophthalide, desired carboxylic acid (1.1 equivalents), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), Hydroxybenzotriazole (HOBt) (1.2 equivalents), Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the carboxylic acid in DCM or DMF.
-
Add EDC and HOBt to the solution and stir for 10 minutes at 0 °C.
-
Add a solution of 6-aminophthalide (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data and Biological Activity
A study on novel phthalide derivatives demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[1] The data for a particularly potent compound from this study is presented below as a representative example of the potential of this scaffold.
| Compound ID | Structure | IC₅₀ (μM) for NO Inhibition |
| 9o | 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | 0.76 |
Data from a study on related phthalide derivatives, demonstrating the potential of the core scaffold.[1]
Signaling Pathway
The anti-inflammatory effects of these phthalide derivatives may be mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
References
Methodological & Application
Synthesis of 6-Nitrophthalide from Phthalic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-nitrophthalide, a valuable intermediate in organic synthesis, starting from phthalic anhydride. The synthesis is a two-step process involving the nitration of phthalic anhydride to form a mixture of nitrophthalic acids, followed by the selective reduction of the 4-nitrophthalic acid isomer to yield the desired this compound.
Step 1: Nitration of Phthalic Anhydride
The initial step involves the electrophilic nitration of phthalic anhydride to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[1][2] This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The presence of sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. The dicarboxylic anhydride group is deactivating, making harsh reaction conditions necessary for good yields.[3]
Experimental Protocol: Nitration of Phthalic Anhydride
This protocol is adapted from established procedures for the nitration of phthalic anhydride.[4]
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (sp. gr. 1.51) or concentrated nitric acid (sp. gr. 1.42)
-
Ice
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle or water bath
-
Büchner funnel and flask
-
Beakers
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 650 mL of concentrated sulfuric acid.
-
While stirring, gradually add 500 g (3.4 moles) of phthalic anhydride to the sulfuric acid.
-
Heat the mixture to 80°C using a heating mantle or water bath to dissolve the phthalic anhydride.
-
Once the phthalic anhydride is dissolved, slowly add 210 mL of fuming nitric acid from a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 100-110°C. This addition typically takes one to two hours.
-
After the addition of fuming nitric acid is complete, add 900 mL of concentrated nitric acid as rapidly as possible without allowing the temperature to exceed 110°C.
-
Continue stirring the mixture at 100-110°C for an additional two hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
Pour the reaction mixture into 1.5 L of cold water or onto crushed ice in a large beaker with vigorous stirring.
-
A solid precipitate of the mixed 3- and 4-nitrophthalic acids will form.
-
Filter the precipitate using a Büchner funnel and wash the filter cake with cold water.
Separation of 3-Nitrophthalic Acid and 4-Nitrophthalic Acid
The resulting mixture of 3- and 4-nitrophthalic acids can be separated based on their differential solubility in water. 4-nitrophthalic acid is more soluble in hot water than 3-nitrophthalic acid.
Procedure for Separation:
-
Transfer the wet cake of the mixed acids to a beaker and add 200 mL of water.
-
Stir the mixture thoroughly. A significant portion of the 4-nitrophthalic acid will dissolve.
-
Filter the mixture by suction. The filtrate will contain the dissolved 4-nitrophthalic acid.
-
The solid filter cake, enriched in 3-nitrophthalic acid, can be further purified by recrystallization from hot water.
-
The filtrate containing 4-nitrophthalic acid can be concentrated and cooled to crystallize the 4-nitrophthalic acid. Further purification can be achieved by recrystallization.
An alternative patented method for separation involves the stepwise precipitation of the isomers as their monosodium salts from an aqueous-organic medium by controlling the pH.[5]
Quantitative Data for Nitration of Phthalic Anhydride
| Parameter | Value | Reference |
| Starting Material | Phthalic Anhydride | [4] |
| Reagents | Conc. H₂SO₄, Fuming HNO₃, Conc. HNO₃ | [4] |
| Reaction Temperature | 100-110°C | [4] |
| Reaction Time | ~4 hours | [4] |
| Product | Mixture of 3- and 4-Nitrophthalic Acid | [1][2] |
| Yield (Crude Mixture) | High | [4] |
| Yield (3-Nitrophthalic Acid) | 28-31% (after separation) | [4] |
Step 2: Selective Reduction of 4-Nitrophthalic Acid to this compound
The second and crucial step is the selective reduction of one of the carboxylic acid groups of 4-nitrophthalic acid to form the lactone, this compound. This transformation requires a reducing agent that can selectively reduce a carboxylic acid in the presence of another carboxylic acid and a nitro group. A classic method for the reduction of phthalic acid to phthalide involves the use of zinc dust in acetic acid.[1] This method can be adapted for the selective reduction of 4-nitrophthalic acid.
Experimental Protocol: Selective Reduction of 4-Nitrophthalic Acid
This protocol is based on the general procedure for the reduction of phthalic acids to phthalides.
Materials:
-
4-Nitrophthalic acid
-
Zinc dust (activated)
-
Glacial acetic acid
-
Hydrochloric acid (optional, for workup)
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 4-nitrophthalic acid in glacial acetic acid.
-
Add activated zinc dust to the suspension. Activation of zinc dust can be achieved by washing with dilute hydrochloric acid, followed by water, ethanol, and ether, and then drying.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove excess zinc dust and other insoluble materials.
-
Pour the filtrate into a larger volume of water.
-
Neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Quantitative Data for Selective Reduction
| Parameter | Value |
| Starting Material | 4-Nitrophthalic Acid |
| Reagent | Activated Zinc Dust |
| Solvent | Glacial Acetic Acid |
| Reaction Condition | Reflux |
| Product | This compound |
| Yield | Moderate to Good (requires optimization) |
Workflow Diagram
The overall synthetic pathway from phthalic anhydride to this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Signaling Pathway Diagram (Illustrative)
While there are no biological signaling pathways directly involved in this chemical synthesis, the following diagram illustrates the logical progression of the chemical transformations.
Caption: Logical flow of chemical transformations.
Safety Precautions
-
The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (concentrated sulfuric acid and fuming/concentrated nitric acid). All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of nitric acid should be done slowly and with careful temperature control to prevent a runaway reaction.
-
Handle zinc dust with care, as it can be flammable.
-
Ensure proper quenching and disposal of all chemical waste according to institutional guidelines.
These detailed protocols and application notes provide a comprehensive guide for the synthesis of this compound from phthalic anhydride. Researchers should optimize the reaction conditions for both steps to achieve the best possible yields and purity.
References
Application Notes and Protocols for the Synthesis of 6-Nitrophthalide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Nitrophthalide, a valuable intermediate in organic synthesis. The presented methodology follows a two-step reaction sequence starting from phthalic anhydride, involving a reduction to phthalide followed by a regioselective nitration.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process:
-
Reduction of Phthalic Anhydride: Phthalic anhydride is first reduced to phthalide. A common and effective method for this transformation is the use of a reducing agent such as sodium borohydride.
-
Nitration of Phthalide: The resulting phthalide is then nitrated to introduce a nitro group onto the aromatic ring, yielding this compound. This is typically accomplished using a nitrating mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocols
Step 1: Synthesis of Phthalide from Phthalic Anhydride
This protocol outlines the reduction of phthalic anhydride to phthalide using sodium borohydride.
Materials:
-
Phthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride in anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions, ensuring the temperature remains below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified period, then let it warm to room temperature and stir for an additional period.
-
The reaction is then quenched by the careful, dropwise addition of water, followed by acidification with concentrated hydrochloric acid (HCl) to pH 1.
-
The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude phthalide.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound from Phthalide
This protocol describes the nitration of phthalide to yield this compound.
Materials:
-
Phthalide (from Step 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Crushed ice
-
Beaker
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a beaker or flask, carefully add phthalide to chilled, concentrated sulfuric acid while stirring in an ice bath to maintain a low temperature.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate container, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of phthalide in sulfuric acid, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 0-20 °C) for a designated time to ensure the completion of the reaction.
-
Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
The precipitated solid product, this compound, is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any residual acid.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Phthalic Anhydride | Sodium Borohydride | Tetrahydrofuran | 0 - 20 | 12 | Phthalide | Varies |
| 2 | Phthalide | Nitric Acid, Sulfuric Acid | - | 0 - 20 | 12 | This compound | Varies |
Visualizing the Process and Mechanism
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the two-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of phthalide is an example of an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile.
Caption: Nitration mechanism of phthalide.
6-Nitrophthalide: A Versatile Intermediate in Organic Synthesis for Pharmaceutical and Research Applications
Introduction: 6-Nitrophthalide is a valuable chemical intermediate in organic synthesis, primarily utilized as a precursor for the synthesis of a variety of functionalized molecules, particularly those with applications in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group on the phthalide scaffold significantly influences its reactivity, making it a versatile building block for the construction of more complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound, aimed at researchers, scientists, and professionals in drug development.
Application Notes
This compound serves as a pivotal intermediate in multi-step synthetic pathways. Its primary applications stem from the two key reactive sites: the nitro group and the lactone ring.
-
Precursor to 6-Aminophthalide: The most common and significant application of this compound is its role as a precursor to 6-aminophthalide. The reduction of the nitro group to an amine is a crucial transformation that opens up a wide array of synthetic possibilities. 6-Aminophthalide is a key building block for the synthesis of various bioactive molecules, including poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies. The amino group can be readily diazotized and converted to other functionalities or can participate in condensation and coupling reactions to build more complex molecular architectures.
-
Synthesis of Phthalazinone Derivatives: 6-Aminophthalide, derived from this compound, is a key starting material for the synthesis of phthalazinone derivatives. Phthalazinones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticonvulsant, cardiotonic, and vasorelaxant properties. The synthesis typically involves the reaction of 6-aminophthalide with hydrazine hydrate, which leads to the formation of the phthalazinone ring system.
-
Intermediate in the Synthesis of Dyes and Polymers: While the primary focus of this document is on pharmaceutical applications, it is worth noting that nitrophthalic acids and their derivatives have been used in the synthesis of dyes and specialty polymers. The chromophoric properties of the nitroaromatic system and the ability of the phthalide ring to be incorporated into polymer backbones contribute to these applications.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitrophthalic Acid
This protocol describes the synthesis of this compound from its precursor, 4-nitrophthalic acid. The procedure involves the selective reduction of one of the carboxylic acid groups to a hydroxymethyl group, followed by intramolecular lactonization.
Reaction Scheme:
Caption: Synthesis of this compound from 4-Nitrophthalic Acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrophthalic acid | 211.13 | 10.0 g | 0.047 |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 13.5 mL | 0.109 |
| Sodium borohydride (NaBH₄) | 37.83 | 2.1 g | 0.056 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.5 g | 0.0029 |
| Toluene | - | 100 mL | - |
| Ethyl acetate | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-nitrophthalic acid (10.0 g, 0.047 mol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (13.5 mL, 0.109 mol) to the stirred suspension.
-
In a separate flask, prepare a solution of sodium borohydride (2.1 g, 0.056 mol) in anhydrous THF (50 mL).
-
Add the sodium borohydride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (50 mL) at 0 °C.
-
Adjust the pH of the mixture to ~2 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
To the crude product, add toluene (100 mL) and p-toluenesulfonic acid (0.5 g).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4 hours.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
Expected Yield: 60-70%
Protocol 2: Reduction of this compound to 6-Aminophthalide
This protocol details the reduction of the nitro group of this compound to an amine using tin(II) chloride dihydrate in ethanol.
Reaction Scheme:
Caption: Reduction of this compound to 6-Aminophthalide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 179.13 | 5.0 g | 0.028 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 31.5 g | 0.140 |
| Ethanol | - | 150 mL | - |
| Ethyl acetate | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 0.028 mol) in ethanol (150 mL).
-
Add tin(II) chloride dihydrate (31.5 g, 0.140 mol) to the solution.
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and basify to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-aminophthalide.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-aminophthalide.
Expected Yield: 85-95%
Application in the Synthesis of a PARP Inhibitor Intermediate
6-Aminophthalide is a key precursor for the synthesis of phthalazinone-based PARP inhibitors. The following workflow illustrates the general synthetic strategy.
Caption: Synthetic workflow from this compound to PARP inhibitors.
This generalized pathway highlights the strategic importance of this compound as a starting material for accessing complex and medicinally relevant molecules. The initial reduction to 6-aminophthalide is the gateway to a diverse range of chemical transformations, ultimately leading to the synthesis of targeted therapeutics.
Application Notes and Protocols for the Synthesis of 6-Nitrophthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 6-nitrophthalide, a valuable intermediate in organic synthesis and drug discovery. The described methodology involves a three-stage process commencing with the nitration of phthalic anhydride, followed by the selective reduction of the resulting 3-nitrophthalic acid, and culminating in an intramolecular cyclization to yield the target compound.
Reaction Overview
The overall synthetic pathway for the formation of this compound is depicted below. The process begins with the electrophilic nitration of phthalic anhydride to introduce a nitro group onto the aromatic ring, yielding primarily a mixture of 3- and 4-nitrophthalic acids. Following separation, the purified 3-nitrophthalic acid undergoes a selective reduction of the carboxylic acid group ortho to the nitro group to form 2-hydroxymethyl-3-nitrobenzoic acid. This intermediate then undergoes spontaneous or acid-catalyzed intramolecular cyclization to afford the final product, this compound.
Caption: Overall synthetic scheme for this compound formation.
Data Presentation
The following tables summarize the key quantitative data for each major step of the synthesis.
Table 1: Nitration of Phthalic Anhydride
| Parameter | Value |
| Reactants | Phthalic Anhydride, Nitric Acid, Sulfuric Acid |
| Molar Ratio (PA:HNO₃) | ~1:1.5 |
| Reaction Temperature (°C) | 0 - 10 |
| Reaction Time (hours) | 1 - 2 |
| Typical Yield (%) of 3-Nitrophthalic Acid | 40 - 50 |
Table 2: Selective Reduction of 3-Nitrophthalic Acid
| Parameter | Value |
| Reactant | 3-Nitrophthalic Acid |
| Reducing Agent | Borane-THF complex (BH₃·THF) |
| Molar Ratio (Acid:BH₃) | 1:1 (approx.) |
| Reaction Temperature (°C) | 0 to room temperature |
| Reaction Time (hours) | 2 - 4 |
| Typical Yield (%) | 60 - 70 |
Table 3: Intramolecular Cyclization to this compound
| Parameter | Value |
| Reactant | 2-Hydroxymethyl-3-nitrobenzoic Acid |
| Catalyst | Acid (e.g., HCl) or Heat |
| Reaction Temperature (°C) | Room temperature to 50 |
| Reaction Time (hours) | 1 - 3 |
| Typical Yield (%) | >90 |
Experimental Protocols
Stage 1: Synthesis of 3-Nitrophthalic Acid
This protocol describes the nitration of phthalic anhydride to produce 3-nitrophthalic acid.
The Versatility of 6-Nitrophthalide in Modern Medicinal Chemistry: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 6-Nitrophthalide, a versatile synthetic intermediate, is gaining significant attention in the field of medicinal chemistry. Its unique chemical properties make it a valuable building block for the development of novel therapeutic agents targeting a range of diseases, from cardiovascular conditions to infectious diseases and cancer. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound and its derivatives.
Introduction to this compound in Drug Discovery
This compound (6-nitro-1(3H)-isobenzofuranone) is a nitro-substituted phthalide derivative. The presence of the electron-withdrawing nitro group enhances the reactivity of the phthalide ring system, making it an excellent starting material for a variety of chemical transformations.[1][2] In medicinal chemistry, it serves as a scaffold for the synthesis of biologically active molecules. The nitro group itself can be a pharmacophore or can be readily converted to other functional groups, such as an amino group, allowing for further molecular diversification. This flexibility enables the creation of libraries of compounds for screening against various biological targets.
Nitro-containing compounds have a long history in medicine, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, antiparasitic, and anticancer effects.[3] The biological activity of nitro compounds is often linked to the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive intermediates that can induce cellular damage.[3]
Application Note 1: Development of Antiplatelet Agents
A significant application of this compound derivatives is in the development of antiplatelet agents for the prevention and treatment of thrombotic diseases. By reducing the nitro group of this compound to an amine and subsequently coupling it with nitric oxide (NO)-donating moieties, researchers have synthesized potent inhibitors of platelet aggregation.
One such example is the synthesis of nitric oxide releasing derivatives of 6-amino-3-n-butylphthalide. In a key study, a series of these compounds were synthesized and evaluated for their ability to inhibit adenosine diphosphate (ADP)-induced platelet aggregation in vitro. Notably, one derivative, designated as compound 10b in the study, demonstrated significantly higher antiplatelet activity than the parent compound, 3-n-butylphthalide (NBP), and the clinically used antiplatelet drug, ticlopidine.[4]
Quantitative Data: Antiplatelet Activity
| Compound | ADP-induced Platelet Aggregation Inhibition (%) |
| 3-n-Butylphthalide (NBP) | Data not available in abstract |
| 6-Amino-3-n-butylphthalide | Data not available in abstract |
| Ticlopidine | Data not available in abstract |
| Compound 10b | Significantly higher than NBP and Ticlopidine [4] |
Note: Specific percentage inhibition values were not available in the abstracts reviewed. Researchers are encouraged to consult the full-text article for detailed quantitative data.
Experimental Protocols
Protocol 1: Synthesis of a 6-Amino-3-n-butylphthalide Derivative (A Representative Example)
This protocol is a representative procedure for the synthesis of a nitric oxide-donating derivative of 6-amino-3-n-butylphthalide, which is itself derived from this compound.
Step 1: Reduction of this compound to 6-Aminophthalide A solution of this compound in a suitable solvent (e.g., ethanol or ethyl acetate) is subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 6-aminophthalide.
Step 2: Synthesis of 3-n-Butyl-6-aminophthalide (This step typically involves a multi-step synthesis from a suitable precursor to introduce the butyl group at the 3-position. For the purpose of this protocol, we will assume the availability of 6-amino-3-n-butylphthalide as the starting material for the final coupling step.)
Step 3: Coupling with a Nitric Oxide-Donating Moiety To a solution of 6-amino-3-n-butylphthalide in an anhydrous solvent (e.g., dichloromethane), a suitable nitric oxide-donating precursor (e.g., a furoxan or a nitrate ester with a reactive group) is added in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a base (e.g., triethylamine or N,N-diisopropylethylamine). The reaction mixture is stirred at room temperature for several hours until completion as monitored by TLC. The crude product is then purified by column chromatography on silica gel to afford the final nitric oxide-releasing derivative.
Protocol 2: In Vitro ADP-Induced Platelet Aggregation Assay
This protocol describes the evaluation of the antiplatelet activity of a test compound using light transmission aggregometry.[1][5][6]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP (the supernatant).
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 20 minutes to obtain PPP (the supernatant).
2. Platelet Aggregation Measurement
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add a small volume of the test compound (dissolved in a suitable solvent, e.g., DMSO) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a solution of ADP (final concentration typically 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
3. Data Analysis
-
The maximum platelet aggregation is determined from the aggregation curve.
-
The percentage inhibition of platelet aggregation by the test compound is calculated using the following formula: % Inhibition = [(Max. Aggregation of Control - Max. Aggregation of Test Compound) / Max. Aggregation of Control] x 100
Mechanism of Action: Nitric Oxide Signaling in Platelets
Nitric oxide-releasing drugs derived from this compound exert their antiplatelet effects by activating the nitric oxide (NO) signaling pathway within platelets. The released NO diffuses into the platelet and activates soluble guanylate cyclase (sGC).[3][7] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][7] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and inhibition of platelet activation, adhesion, and aggregation.[8][9]
Caption: Nitric oxide signaling pathway in platelets.
Conclusion
This compound is a promising scaffold in medicinal chemistry, offering a gateway to a diverse range of biologically active compounds. Its application in the development of novel antiplatelet agents highlights its potential in addressing significant unmet medical needs. The protocols and data presented herein provide a valuable resource for researchers aiming to explore the therapeutic possibilities of this compound and its derivatives. Further investigation into the synthesis and biological evaluation of novel analogs is warranted to fully exploit the potential of this versatile chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Novel Nitric Oxide-Donating Ligustrazine Derivatives as Potent Antiplatelet Aggregation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of nitric oxide releasing derivatives of 6-amino-3-n-butylphthalide as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Mechanism of platelet inhibition by nitric oxide: In vivo phosphorylation of thromboxane receptor by cyclic GMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
6-Nitrophthalide: A Versatile Building Block for the Synthesis of Nitrogen-Containing Heterocycles
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Nitrophthalide is a valuable and versatile starting material in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique chemical structure, featuring a lactone ring activated by a strongly electron-withdrawing nitro group, makes it an excellent electrophile for reactions with various nucleophiles. This reactivity allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds derived from this compound: phthalazinones and isoindolinones.
I. Synthesis of 7-Nitro-2,3-dihydrophthalazine-1,4-dione
The reaction of this compound with hydrazine hydrate provides a straightforward method for the synthesis of 7-nitro-2,3-dihydrophthalazine-1,4-dione, a key intermediate for the development of various pharmaceutical agents. The cyclocondensation reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the lactone, followed by ring opening and subsequent intramolecular cyclization to form the stable phthalazinone ring system.
Reaction Scheme:
Caption: Synthesis of 7-Nitro-2,3-dihydrophthalazine-1,4-dione.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol | Reflux | 2 | ~67 |
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine Hydrate (40% solution)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (concentrated)
Procedure:
-
In a 1000 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add this compound (100 g).
-
To the flask, add methanol (200 g) and 40% hydrazine hydrate (63 g).
-
Heat the mixture with stirring to reflux and maintain the reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature while continuing to stir.
-
Filter the resulting precipitate by suction filtration.
-
Dissolve the collected crystals in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 1.5-2.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain 7-nitro-2,3-dihydrophthalazine-1,4-dione as a light yellow crystalline powder.
II. Synthesis of N-Substituted 7-Nitroisoindolin-1-ones
The reaction of this compound with primary amines offers a direct route to N-substituted 7-nitroisoindolin-1-ones. This reaction proceeds via nucleophilic attack of the primary amine on the lactone carbonyl, leading to the formation of an intermediate amide which then undergoes intramolecular cyclization to yield the isoindolinone product. These compounds are valuable scaffolds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Reaction Scheme:
Caption: Synthesis of N-Substituted 7-Nitroisoindolin-1-ones.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Primary Amine | Acetic Acid | 120 | 4 | 70-85 |
Experimental Protocol:
Materials:
-
This compound
-
Primary Amine (e.g., aniline, benzylamine)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Heat the reaction mixture at 120 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure N-substituted 7-nitroisoindolin-1-one.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the synthesis of heterocyclic compounds from this compound.
Caption: General workflow for heterocycle synthesis from this compound.
This compound serves as a readily accessible and reactive precursor for the synthesis of phthalazinone and isoindolinone heterocyclic systems. The protocols outlined in this document provide reliable methods for the preparation of these valuable compounds, which can be further elaborated to generate libraries of potential drug candidates and other functional organic materials. The straightforward nature of these reactions, coupled with the potential for diversification, highlights the utility of this compound in modern synthetic and medicinal chemistry.
Application Notes and Protocols for the Nitration of Phthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of phthalide is a key chemical transformation for the synthesis of various nitro-substituted derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The introduction of a nitro group onto the phthalide scaffold can significantly alter its electronic properties and provide a handle for further functionalization. This document provides detailed experimental protocols for the nitration of phthalide, focusing on the formation of 3-nitrophthalide and 6-nitrophthalide. It also includes methods for the separation and characterization of the resulting isomers.
Reaction Principle
The nitration of phthalide is an electrophilic aromatic substitution reaction. The lactone ring of phthalide directs the incoming nitro group primarily to the 3- and 6-positions of the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.
Experimental Protocols
Protocol 1: Nitration of Phthalide using a Mixture of Nitric and Sulfuric Acids
This protocol is analogous to the nitration of related compounds such as phthalic anhydride and phthalimide and is expected to yield a mixture of 3-nitrophthalide and this compound.
Materials:
-
Phthalide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled water
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phthalide in concentrated sulfuric acid with cooling in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture to the solution of phthalide in sulfuric acid via a dropping funnel, maintaining the reaction temperature between 0-10 °C with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, a mixture of 3-nitrophthalide and this compound, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product is then dried.
-
-
Purification: The isomeric mixture can be separated by fractional crystallization or column chromatography.
-
Fractional Crystallization: Attempt to selectively crystallize one isomer from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
-
Column Chromatography: Use a silica gel column with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Nitrophthalide Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 3-Nitrophthalide | C₈H₅NO₄ | 179.13 | Not available | Similar to 3-Nitrophthalic acid and 3-Nitrophthalimide | Similar to 3-Nitrophthalic acid[1][3] |
| This compound | C₈H₅NO₄ | 179.13 | 140-145 | Not available | Available data exists[4] |
Note: "Not available" indicates that the specific data was not found in the provided search results. The NMR data for 3-nitrophthalic acid and 3-nitrophthalimide can serve as a reference for the expected chemical shifts of 3-nitrophthalide.[1][3][5][6]
Mandatory Visualization
Caption: Experimental workflow for the nitration of phthalide.
Signaling Pathways and Logical Relationships
The nitration of phthalide follows the general mechanism of electrophilic aromatic substitution. The key steps are:
-
Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺) and water.
-
Electrophilic Attack: The π-electron system of the phthalide aromatic ring acts as a nucleophile and attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated phthalide product.
Caption: Mechanism of electrophilic aromatic nitration of phthalide.
References
- 1. 3-Nitrophthalic acid(603-11-2) 13C NMR spectrum [chemicalbook.com]
- 2. EP0165300B1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 3-Nitrophthalic anhydride(641-70-3) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 6-Nitrophthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 6-nitrophthalide, a valuable building block in organic synthesis. The described two-step method commences with the nitration of phthalic anhydride to yield 3-nitrophthalic acid, which is subsequently reduced and cyclized to the target compound, this compound. This application note includes comprehensive experimental procedures, characterization data, and a summary of the quantitative data in tabular format for clarity. Additionally, a visual representation of the synthetic workflow is provided using the DOT language for Graphviz.
Introduction
Phthalides, or 1(3H)-isobenzofuranones, are a class of bicyclic lactones that serve as pivotal intermediates in the synthesis of a wide array of complex organic molecules and natural products.[1] The introduction of a nitro group onto the phthalide scaffold, as seen in this compound, significantly influences the molecule's reactivity due to the strong electron-withdrawing nature of the nitro group.[1] This enhanced reactivity makes this compound a versatile precursor for the synthesis of various heterocyclic compounds, fluorescent dyes, and potential pharmaceutical agents.[2] Its applications extend to materials science, where it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.[2] This protocol details a reliable and reproducible method for the synthesis of this compound, starting from readily available phthalic anhydride.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
-
Nitration of Phthalic Anhydride: Phthalic anhydride is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 3-nitrophthalic acid.
-
Reductive Cyclization of 3-Nitrophthalic Acid: 3-Nitrophthalic acid is then reduced and cyclized to form this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitrophthalic Acid
This procedure is adapted from a well-established method.[3]
Materials:
-
Phthalic anhydride (technical grade)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Fuming nitric acid (sp. gr. 1.51)
-
Concentrated nitric acid (sp. gr. 1.42)
-
Deionized water
Equipment:
-
2 L beaker
-
4 L crock or large steam bath
-
Mechanical stirrer
-
Separatory funnel
-
Büchner funnel or equivalent filtration apparatus
-
Heating mantle or steam source
Procedure:
-
In a 2 L beaker placed within a 4 L crock, combine 650 mL of concentrated sulfuric acid and 500 g (3.4 moles) of technical phthalic anhydride.
-
Stir the mixture mechanically and introduce steam into the crock to heat the mixture to 80°C.
-
Once the temperature reaches 80°C, discontinue the steam and slowly add 210 mL of fuming nitric acid from a separatory funnel. The rate of addition should be controlled to maintain the reaction temperature between 100-110°C. This addition typically takes 1-2 hours.
-
Following the addition of fuming nitric acid, add 900 mL of concentrated nitric acid as rapidly as possible without allowing the temperature to exceed 110°C.
-
Continue stirring and heating the mixture with steam for an additional 2 hours.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Pour the mixture into 1.5 L of cold water in a separate 4 L crock.
-
Cool the resulting suspension and filter the solid mixture of 3- and 4-nitrophthalic acids by suction.
-
Transfer the wet filter cake back to the crock and stir thoroughly with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid isomer.
-
Filter the mixture again by suction.
-
Dissolve the wet cake in 200-300 mL of boiling water.
-
Filter the hot solution and then stir mechanically until crystallization begins.
-
Allow the solution to stand overnight to ensure complete crystallization.
-
Collect the crystals of 3-nitrophthalic acid by suction filtration and air-dry the product.
Expected Yield: 200–220 g (28–31% of the theoretical amount).[3]
Step 2: Synthesis of this compound from 3-Nitrophthalic Acid
This step involves the reduction of the carboxylic acid and nitro group, followed by in-situ lactonization.
Materials:
-
3-Nitrophthalic acid
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 3-nitrophthalic acid (1 mole equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add sodium borohydride (a suitable molar excess, to be optimized) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12 hours.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~1).
-
Stir the mixture at room temperature for 12 hours.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 3-Nitrophthalic Acid
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (approx.) | Mass/Volume |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 3.4 | 500 g |
| Sulfuric Acid | H₂SO₄ | 98.08 | - | 650 mL |
| Fuming Nitric Acid | HNO₃ | 63.01 | - | 210 mL |
| Concentrated Nitric Acid | HNO₃ | 63.01 | - | 900 mL |
| 3-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | 0.95-1.04 | 200-220 g |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-nitro-3H-2-benzofuran-1-one | [4] |
| CAS Number | 610-93-5 | [4] |
| Molecular Formula | C₈H₅NO₄ | [4] |
| Molecular Weight | 179.13 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 140-145 °C | |
| Purity | >97% |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Characteristic peaks in the aromatic region (approx. 7.5-8.5 ppm) and a singlet for the CH₂ group (approx. 5.5 ppm). |
| IR (ATR) | Strong carbonyl (C=O) absorption around 1760 cm⁻¹, characteristic nitro group (NO₂) absorptions around 1530 and 1350 cm⁻¹. |
Mandatory Visualization
Caption: Synthetic workflow for the laboratory-scale synthesis of this compound.
References
The Role of 6-Nitrophthalide in the Synthesis of Luminol Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminol, scientifically known as 5-amino-2,3-dihydro-1,4-phthalazinedione, is a cornerstone chemiluminescent reagent with extensive applications in forensic science for the detection of trace amounts of blood, as well as in various biomedical and clinical assays. The synthesis of luminol involves the preparation of a key precursor, 3-nitrophthalhydrazide. While various synthetic routes to luminol precursors have been explored, this document clarifies the role of 6-nitrophthalide and details the established and widely practiced protocols for the synthesis of 3-nitrophthalhydrazide, the direct precursor to luminol.
While this compound can be formed as a by-product in certain synthetic pathways starting from naphthalene, it is not a primary starting material for the synthesis of luminol precursors. The most common and reliable method for preparing the essential luminol precursor, 3-nitrophthalhydrazide, begins with 3-nitrophthalic acid. This document will focus on the established and reproducible synthesis of 3-nitrophthalhydrazide from 3-nitrophthalic acid and its subsequent conversion to luminol.
Synthesis of 3-Nitrophthalhydrazide: The Key Luminol Precursor
The primary and most efficient route to luminol involves a two-step process: the synthesis of 3-nitrophthalhydrazide from 3-nitrophthalic acid and hydrazine, followed by the reduction of the nitro group to an amino group to yield luminol.
Reaction Pathway
The synthesis of 3-nitrophthalhydrazide proceeds through the condensation of 3-nitrophthalic acid with hydrazine, typically in a high-boiling solvent like triethylene glycol. The mixture is heated to a high temperature to drive the reaction and remove water. The subsequent reduction of 3-nitrophthalhydrazide to luminol is commonly achieved using a reducing agent such as sodium dithionite (sodium hydrosulfite).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 3-nitrophthalhydrazide and its subsequent conversion to luminol.
Protocol 1: Synthesis of 3-Nitrophthalhydrazide
This protocol outlines the synthesis of the luminol precursor, 3-nitrophthalhydrazide, from 3-nitrophthalic acid and hydrazine.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Nitrophthalic acid | C₈H₅NO₆ | 211.13 | 1.3 g |
| 10% Aqueous Hydrazine | N₂H₄ | 32.05 | 2 mL |
| Triethylene Glycol | C₆H₁₄O₄ | 150.17 | 4 mL |
| Hot Water | H₂O | 18.02 | 20 mL |
Procedure:
-
In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.[1]
-
Heat the test tube gently over a microburner until the solid dissolves.[1]
-
Add 4 mL of triethylene glycol and a boiling stone to the test tube.[1]
-
Clamp the test tube and insert a thermometer. Heat the solution vigorously to boil off the water. The temperature will initially be around 120°C and then rise to above 200°C.[1]
-
Maintain the temperature between 210°C and 220°C for approximately two minutes.[1]
-
Allow the test tube to cool to about 100°C.[1]
-
Add 20 mL of hot water to the cooled solution.[1]
-
Cool the mixture to room temperature.[1]
-
Collect the crystalline 3-nitrophthalhydrazide by vacuum filtration using a Hirsch funnel.[1]
Protocol 2: Synthesis of Luminol from 3-Nitrophthalhydrazide
This protocol details the reduction of 3-nitrophthalhydrazide to luminol.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Nitrophthalhydrazide | C₈H₅N₃O₄ | 207.14 | Product from Protocol 1 |
| 10% Sodium Hydroxide | NaOH | 40.00 | 6.5 mL |
| Sodium Dithionite | Na₂S₂O₄ | 174.11 | 4 g |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2.6 mL |
| Water | H₂O | 18.02 | ~10 mL |
Procedure:
-
Transfer the 3-nitrophthalhydrazide from the previous step back into the large test tube.[1]
-
Add 6.5 mL of a 10% sodium hydroxide solution and stir until the hydrazide dissolves.[1]
-
Add 4 g of sodium dithionite (sodium hydrosulfite).[1]
-
Use approximately 10 mL of water to wash any solid from the walls of the test tube into the solution.[1]
-
Heat the solution to boiling with a microburner and maintain boiling for 5 minutes, stirring continuously.[1]
-
Add 2.6 mL of glacial acetic acid.[1]
-
Cool the test tube to room temperature while stirring.[1]
-
Finally, cool the solution in an ice bath.[1]
-
Collect the luminol crystals by vacuum filtration using a Hirsch funnel.[1]
Experimental Workflow
The following diagram illustrates the sequential workflow for the synthesis of luminol.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Nitrophthalic acid | C₈H₅NO₆ | 211.13 | 213-216 | - |
| Hydrazine | N₂H₄ | 32.05 | 2.0 | - |
| Triethylene glycol | C₆H₁₄O₄ | 150.17 | -7 | - |
| 3-Nitrophthalhydrazide | C₈H₅N₃O₄ | 207.14 | >300 | Light yellow solid |
| Luminol | C₈H₇N₃O₂ | 177.16 | 319-320 | Light-yellow solid |
Table 2: Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time |
| 1 | Synthesis of 3-Nitrophthalhydrazide | 3-Nitrophthalic acid, Hydrazine | Triethylene Glycol | 210-220 | 2 minutes |
| 2 | Synthesis of Luminol | 3-Nitrophthalhydrazide, Sodium Dithionite | Water, NaOH | Boiling | 5 minutes |
Conclusion
The synthesis of luminol is a well-established process that relies on the preparation of the key precursor, 3-nitrophthalhydrazide. While this compound may appear as a by-product in alternative, less common synthetic routes, it is not the primary starting material. The detailed protocols provided herein, based on the reaction of 3-nitrophthalic acid and hydrazine, offer a reliable and reproducible method for the synthesis of luminol for research, forensic, and drug development applications. Adherence to the specified reaction conditions is crucial for achieving a high yield and purity of the final product.
References
Application Notes and Protocols for the Derivatization of 6-Nitrophthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 6-Nitrophthalide, a versatile building block in medicinal chemistry. The following sections describe key derivatization reactions, including the reduction of the nitro group and the introduction of substituents at the 3-position, to generate novel compounds for further investigation in drug discovery and development.
Introduction
This compound is a valuable starting material in organic synthesis, offering multiple reaction sites for chemical modification. The presence of the electron-withdrawing nitro group enhances the reactivity of the phthalide system, making it an ideal scaffold for the synthesis of diverse derivatives.[1] These derivatives, particularly 6-aminophthalide and 3-substituted phthalides, are of significant interest due to the broad range of biological activities exhibited by the phthalide class of compounds, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines detailed experimental procedures for two key transformations of this compound.
Key Derivatization Reactions
Two primary derivatization strategies for this compound are highlighted:
-
Reduction of the Nitro Group: Conversion of the 6-nitro group to a 6-amino group provides a key intermediate, 6-aminophthalide. This amino functionality can be further modified to introduce a variety of substituents, enabling the exploration of structure-activity relationships.
-
Substitution at the 3-Position: The methylene bridge in the lactone ring can be functionalized to introduce diverse side chains. The Horner-Wadsworth-Emmons reaction is a powerful tool for creating 3-ylidene substituted phthalides, which can serve as precursors for a range of pharmacologically active compounds.
Experimental Protocols
Protocol 1: Synthesis of 6-Aminophthalide via Catalytic Hydrogenation
This protocol details the reduction of the nitro group of this compound to an amino group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 6-aminophthalide.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Nitrogen gas
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-aminophthalide.
-
Purify the product by crystallization from a suitable solvent system.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >90% |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Pressure | 50 psi |
Protocol 2: Synthesis of (E)-ethyl 2-(6-nitro-1-oxo-1,3-dihydroisobenzofuran-3-ylidene)acetate via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of a 3-substituted this compound derivative using the Horner-Wadsworth-Emmons (HWE) reaction with triethyl phosphonoacetate. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.
Workflow Diagram:
Caption: Experimental workflow for the HWE reaction of this compound.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare a slurry of sodium hydride (washed with anhydrous hexanes to remove mineral oil) in anhydrous THF.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-alkene.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 4-8 hours |
| Temperature | 0 °C to Room Temperature |
| Stereoselectivity | Predominantly (E)-isomer |
Applications in Drug Development
Derivatives of this compound hold significant potential in the development of novel therapeutic agents.
6-Aminophthalide Derivatives as Anticancer Agents
The 6-amino functionality serves as a crucial handle for synthesizing a library of compounds with potential anticancer activity. For instance, amonafide, a DNA intercalator and topoisomerase II inhibitor, has an analogue with a 6-amino group which has been shown to retain anticancer properties while potentially avoiding metabolic liabilities.[2] This suggests that 6-aminophthalide derivatives could be explored as a new class of anticancer agents. Further derivatization of the amino group can lead to compounds with improved potency and selectivity.
Potential Signaling Pathway Involvement:
Caption: Potential mechanism of action for 6-aminophthalide anticancer drugs.
3-Substituted Phthalides as Biologically Active Molecules
The introduction of various substituents at the 3-position of the phthalide ring has been shown to result in a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The synthesis of 3-benzylidene-6-nitrophthalide and its analogues can lead to compounds with potential as anticancer agents. Studies on related 2-benzylidene-6-(nitrobenzylidene)cyclohexanones have demonstrated significant and selective toxicity towards cancer cell lines.[3] This suggests that 3-(nitrobenzylidene)-6-nitrophthalide derivatives could exhibit similar promising cytotoxic profiles.
Conclusion
The derivatization of this compound provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in these application notes offer a starting point for the exploration of 6-aminophthalide and 3-substituted phthalide derivatives as promising candidates for drug discovery programs. Further investigation into the biological activities and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Nitrophthalide Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Nitrophthalide, with a focus on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the electrophilic nitration of phthalide (1(3H)-isobenzofuranone) using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the primary factors that influence the final yield of the reaction?
Several factors can significantly impact the percentage yield.[1][2] These include the quality and ratio of reagents, strict temperature control during the reaction, the total reaction time, and the efficiency of the work-up and purification processes.[1][3]
Q3: What are the common impurities and byproducts encountered in this synthesis?
Common impurities often arise from incomplete or side reactions.[1][3] These can include:
-
Unreacted Phthalide: Indicates an incomplete reaction.[3]
-
Isomeric Byproducts: Formation of other nitrated isomers, though this compound is generally the major product.
-
Dinitrated Products: Can form if the reaction conditions are too harsh (e.g., excessively high temperatures or potent nitrating agents).[3]
-
Oxidation Products: The strong oxidizing nature of the reaction mixture can lead to unwanted oxidized byproducts.[3]
Troubleshooting Guide
Problem 1: My reaction resulted in a very low yield. What are the likely causes?
Low yields are a frequent issue and can stem from several factors throughout the experimental process.[1][3]
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Inadequate Nitrating Agent Activity: The nitrating mixture must be sufficiently potent. Ensure the use of high-purity, fresh nitric and sulfuric acids.[3]
-
Suboptimal Reaction Temperature: Temperature control is paramount. The addition of phthalide to the nitrating mixture should be performed at low temperatures (e.g., 0-10°C) to prevent runaway reactions and the formation of byproducts.[3]
-
Insufficient Reaction Time: Nitration is not an instantaneous process. Allowing the reaction to proceed for a sufficient duration is necessary to ensure the complete conversion of the starting material.[3]
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Loss During Work-up: Significant product loss can occur during the quenching and purification steps. When pouring the reaction mixture onto ice, ensure vigorous stirring to effectively precipitate the crude product.[3] Losses can also occur during recrystallization if the product prematurely crystallizes or is too soluble in the chosen solvent.[1][3]
Problem 2: The final product is impure. What are the common contaminants and how can they be removed?
Impurities are typically removed through recrystallization. The choice of solvent is critical for effective purification.
-
Unreacted Starting Material: If unreacted phthalide is present, ensure the reaction has run to completion by monitoring with Thin-Layer Chromatography (TLC).
-
Isomeric and Dinitrated Byproducts: These can often be separated through careful recrystallization, as their solubility profiles may differ from the desired this compound product. For more challenging separations, column chromatography may be necessary.
Problem 3: The reaction mixture turned dark brown or black (charred). What happened?
Charring is a sign of decomposition, often caused by an uncontrolled exothermic reaction.
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Cause: This typically occurs if the phthalide is added too quickly to the nitrating mixture or if the reaction temperature is not kept sufficiently low (e.g., below 15°C) during the addition.[3]
-
Solution: Strict temperature control is essential. Use an ice/salt bath to pre-cool the nitrating mixture and maintain this low temperature throughout the addition of the substrate. Add the phthalide slowly, in small portions, while ensuring efficient stirring to dissipate heat.[3]
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of key experimental variables on the yield of this compound.
| Parameter | Condition | Expected Impact on Yield | Rationale & Notes |
| Reaction Temperature | Too High (> 15°C during addition) | Decrease | Increases the rate of side reactions, such as dinitration and oxidation, and can cause decomposition.[2][3] |
| Optimal (0 - 10°C) | Increase | Favors the desired mono-nitration pathway and minimizes byproduct formation. | |
| Too Low (< 0°C) | Decrease | May significantly slow down the reaction rate, leading to an incomplete reaction within a practical timeframe. | |
| Reagent Molar Ratio | Insufficient Nitric Acid | Decrease | The reaction will be incomplete, leaving a significant amount of unreacted starting material.[1] |
| (HNO₃:Phthalide) | Optimal Stoichiometry | Increase | Ensures complete conversion of the starting material without promoting excessive side reactions. |
| Large Excess of Nitric Acid | Decrease | Can lead to the formation of dinitrated and other oxidized byproducts, reducing the selectivity for the desired product.[3] | |
| Reaction Time | Too Short | Decrease | The reaction may not go to completion, resulting in a lower conversion of the starting material.[1][3] |
| Optimal Duration | Increase | Allows for the maximum conversion of phthalide to this compound. Monitor by TLC to determine completion. | |
| Too Long | No Change / Slight Decrease | Once the reaction is complete, extended time can potentially lead to slow decomposition or side reactions. |
Detailed Experimental Protocol
This protocol describes a general method for the nitration of phthalide. Safety Note: This reaction involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
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Phthalide
-
Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice/salt bath to 0°C.
-
Addition of Nitric Acid: Slowly add the concentrated nitric acid dropwise to the sulfuric acid via the dropping funnel. Maintain the temperature below 10°C throughout the addition.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add solid phthalide in small portions over a period of 30-60 minutes. Ensure the temperature of the reaction mixture does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress using TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
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Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified this compound.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Visualizations
The following diagrams illustrate the key processes and logical steps involved in the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: 6-Nitrophthalide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitrophthalide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic pathway to this compound commences with the nitration of phthalic anhydride. This reaction yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. The subsequent and crucial step involves the selective reduction of one of the carboxylic acid groups of 3-nitrophthalic acid, which leads to the formation of the lactone ring characteristic of this compound.
Q2: What are the most common byproducts encountered in this compound synthesis?
A2: The primary byproduct generated during the initial nitration of phthalic anhydride is the isomeric 4-nitrophthalic acid .[1] The separation of 3-nitrophthalic acid from this isomer is a critical purification step. During the subsequent selective reduction and lactonization of 3-nitrophthalic acid, other potential byproducts can form, including:
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Unreacted 3-nitrophthalic acid: Incomplete reduction will result in the presence of the starting material.
-
Over-reduced products: Reduction of the nitro group to an amino group, forming 6-aminophthalide, can occur under certain conditions.
-
Products from non-selective reduction: Reduction of both carboxylic acid groups would yield a diol.
-
5-Nitrophthalide: Although less common, the formation of the isomeric 5-nitrophthalide is a possibility depending on the precise reaction mechanism and conditions.
Q3: How can I minimize the formation of the 4-nitrophthalic acid byproduct?
A3: While the formation of 4-nitrophthalic acid is inherent to the nitration of phthalic anhydride, its separation from the desired 3-nitro isomer is crucial. The two isomers exhibit different solubilities in water, which can be exploited for separation. 3-nitrophthalic acid is less soluble in cold water than its 4-nitro counterpart.[1] Therefore, careful control of crystallization and washing steps is essential to isolate the 3-nitrophthalic acid in high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical nitration and selective reduction/lactonization steps.
Problem 1: Low Yield of 3-Nitrophthalic Acid after Nitration
| Potential Cause | Troubleshooting Steps |
| Incomplete Nitration | - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reaction Temperature: Maintain the optimal temperature range for the nitration reaction. Deviations can lead to incomplete conversion or increased byproduct formation.- Nitrating Agent Concentration: Use a sufficiently concentrated nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) as specified in the protocol.[1] |
| Losses During Work-up and Purification | - Precipitation: Ensure complete precipitation of the nitrophthalic acids from the reaction mixture by pouring it into a sufficient volume of cold water.[1]- Filtration: Use appropriate filtration techniques to minimize loss of the solid product.- Washing: Carefully wash the crude product with a minimal amount of cold water to remove the more soluble 4-nitrophthalic acid without significant loss of the 3-nitro isomer.[1] |
| Suboptimal Reagent Quality | - Phthalic Anhydride: Use pure, dry phthalic anhydride as the starting material. |
Problem 2: Low Yield or No Formation of this compound during Selective Reduction
| Potential Cause | Troubleshooting Steps |
| Ineffective Reducing Agent | - Choice of Reductant: The selection of the reducing agent is critical for the selective reduction of one carboxylic acid group. Mild reducing agents are generally preferred. While a specific, detailed protocol for this step is not readily available in the provided search results, borane complexes (BH₃-L) are known to selectively reduce carboxylic acids in the presence of other functional groups like esters and amides.[2] Sodium borohydride (NaBH₄) in combination with a catalyst may also be effective.[3][4][5][6][7]- Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition. |
| Non-selective Reduction | - Reaction Conditions: The reaction conditions, including temperature and stoichiometry of the reducing agent, must be carefully controlled to favor the formation of the lactone over the reduction of the nitro group or both carboxylic acid groups. Lowering the reaction temperature can often increase selectivity. |
| Incomplete Lactonization | - Acid Catalyst: The cyclization to form the lactone (phthalide) ring may require acidic conditions. Ensure the work-up procedure facilitates this ring-closure. |
| Starting Material Purity | - 3-Nitrophthalic Acid Quality: Use highly pure 3-nitrophthalic acid, free from significant amounts of the 4-nitro isomer, to avoid the formation of isomeric byproducts. |
Experimental Protocols
A detailed experimental protocol for the selective reduction of 3-nitrophthalic acid to this compound is not explicitly available in the provided search results. However, based on general principles of organic synthesis, the following represents a plausible approach. Note: This is a generalized procedure and requires optimization.
Synthesis of 3-Nitrophthalic Acid from Phthalic Anhydride (Adapted from Organic Syntheses Procedure) [1]
-
In a suitable reaction vessel, combine phthalic anhydride with concentrated sulfuric acid.
-
Slowly add fuming nitric acid to the stirred mixture, maintaining the temperature between 100-110°C.
-
After the addition is complete, add concentrated nitric acid and continue heating for an additional two hours.
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Allow the reaction mixture to cool and then pour it into cold water to precipitate the mixture of 3- and 4-nitrophthalic acids.
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Filter the crude product and wash it with a small amount of cold water to selectively remove the more soluble 4-nitrophthalic acid.
-
Recrystallize the remaining solid from hot water to obtain purified 3-nitrophthalic acid.
Proposed Synthesis of this compound via Selective Reduction of 3-Nitrophthalic Acid
This is a hypothetical protocol based on general chemical principles and requires experimental validation.
-
Dissolve purified 3-nitrophthalic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0°C or -78°C).
-
Slowly add a solution of a selective reducing agent, such as a borane complex (e.g., borane-tetrahydrofuran complex), in a stoichiometric amount.
-
Monitor the reaction progress by TLC to observe the consumption of the starting material and the formation of the product.
-
Upon completion, quench the reaction carefully with an appropriate reagent (e.g., water or a dilute acid).
-
Perform an aqueous work-up to separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent.
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Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate this compound.
Visualizations
Caption: Synthetic pathway for this compound highlighting the formation of the main byproduct.
Caption: Troubleshooting workflow for key steps in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. Recent Advances in the Nanocatalyst-Assisted NaBH4 Reduction of Nitroaromatics in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-Nitrophthalide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 6-Nitrophthalide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The synthesis of this compound typically involves the nitration of phthalic anhydride or phthalic acid. This reaction can lead to the formation of several impurities, including:
-
Isomeric Impurities: The most common impurity is the isomeric 5-Nitrophthalide, which is formed from the co-produced 3-nitrophthalic acid. Separating these isomers is often the primary challenge in purification.
-
Unreacted Starting Materials: Residual phthalic anhydride or phthalic acid may be present in the crude product.
-
Over-nitrated Products: Dinitro- and other poly-nitro derivatives of phthalic anhydride can form under certain reaction conditions.
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Hydrolysis Products: If water is present during the synthesis or work-up, 4-nitrophthalic acid (the precursor to this compound) can be present as an impurity.
Q2: What is the recommended method for purifying crude this compound?
Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical for successful purification and separation from impurities, particularly the 5-Nitrophthalide isomer.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main compound and its impurities. A reversed-phase method is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (typically 140-145 °C) indicates high purity.[1] A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in the crude product and monitor the progress of purification.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the recrystallization of crude this compound.
Problem 1: Low Yield of Purified Product
Symptoms: After recrystallization, the amount of recovered crystalline this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Excessive solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. Evaporate some solvent from the mother liquor to see if more product crystallizes upon cooling. |
| Product is too soluble in the cold solvent | Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of this compound. Consider a different recrystallization solvent in which the product has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration | If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely. |
| Significant amount of impurities | The crude product may contain a large percentage of impurities, leading to a lower yield of the desired product. |
Problem 2: Oily Product Instead of Crystals ("Oiling Out")
Symptoms: Upon cooling, the product separates as an oil or sticky solid rather than distinct crystals.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Solution is supersaturated | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow it to cool more slowly. |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| Presence of significant impurities | Impurities can depress the melting point of the mixture, leading to oiling out. Consider a preliminary purification step, such as a wash or a different solvent system. |
| High concentration of isomeric impurity | The presence of 5-Nitrophthalide can interfere with the crystal lattice formation of this compound. A different solvent system may be required to achieve better separation. |
Problem 3: Crystals Do Not Form Upon Cooling
Symptoms: The solution remains clear even after cooling for an extended period.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Solution is not saturated | The concentration of this compound is too low. Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Product is highly soluble in the chosen solvent | The selected solvent is not suitable for recrystallization. A solvent in which this compound has lower solubility at room temperature is needed. Consider using a mixed-solvent system. |
| Supersaturation without nucleation | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
Problem 4: Yellow or Brown Discoloration in Purified Crystals
Symptoms: The final crystalline product has a noticeable yellow or brown tint.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Presence of colored impurities | Colored impurities, potentially from side reactions during nitration, are co-crystallizing with the product. |
| Solution | Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
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Solvent Selection: Based on solubility tests, select a suitable solvent. Ethanol, methanol, or acetic acid are often good starting points for nitroaromatic compounds. An ideal solvent should dissolve the crude this compound when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general starting point for developing an HPLC method for this compound purity analysis. Method validation is required for precise quantitative analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution may be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 610-93-5[1] |
| Molecular Formula | C₈H₅NO₄[1] |
| Molecular Weight | 179.13 g/mol [1] |
| Appearance | Pale yellow crystalline powder |
| Melting Point | 140-145 °C[1] |
| Water Solubility | 0.4 g/L (25 °C) |
Table 2: Common Solvents for Recrystallization of Nitroaromatic Compounds
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent for many organic compounds. |
| Methanol | Polar Protic | 65 | Similar to ethanol but more polar and has a lower boiling point. |
| Isopropanol | Polar Protic | 82 | Less polar than ethanol and methanol. |
| Acetic Acid | Polar Protic | 118 | Can be effective for compounds that are difficult to dissolve in alcohols. |
| Toluene | Nonpolar | 111 | Suitable for less polar compounds. |
| Acetone | Polar Aprotic | 56 | A strong solvent, may show high solubility even at low temperatures. |
| Water | Polar Protic | 100 | Generally not suitable due to the low solubility of this compound. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
troubleshooting low yield in 6-Nitrophthalide reactions
Welcome to the technical support center for the synthesis of 6-Nitrophthalide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low-yield issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of phthalide using a mixture of concentrated nitric acid and sulfuric acid. Phthalide is treated with the nitrating mixture under controlled temperatures to introduce a nitro group onto the aromatic ring.
Q2: What are the primary causes of low yield in this reaction?
A2: Low yields in the synthesis of this compound can stem from several factors:
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Incomplete Reaction: Insufficient reaction time or temperatures that are too low may lead to unreacted starting material.
-
Formation of Isomeric Byproducts: The nitration of phthalide can produce a mixture of isomers, primarily this compound and 4-Nitrophthalide, which can be difficult to separate and will lower the isolated yield of the desired product.
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Over-Nitration: Harsh reaction conditions can lead to the formation of dinitro-phthalide derivatives, consuming the desired mono-nitro product.
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Product Loss During Work-up: Significant amounts of the product can be lost during the quenching, extraction, and washing steps of the work-up procedure.
-
Losses During Purification: The recrystallization process, while necessary for purity, can lead to a substantial loss of the final product if not optimized.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the nitration reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at regular intervals, you can observe the consumption of the starting material (phthalide) and the formation of the product(s). This allows for the determination of the optimal reaction time and can help prevent the formation of over-nitrated byproducts.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical for obtaining high purity and maximizing recovery. A single solvent or a two-solvent system can be employed. It is crucial to perform solubility tests to identify a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time and/or modestly increase the reaction temperature. Monitor the reaction progress by TLC to ensure the complete consumption of the starting material. |
| Formation of isomeric byproducts (e.g., 4-Nitrophthalide). | Optimize the reaction temperature. Lower temperatures generally favor the formation of the para-isomer (4-Nitrophthalide), while higher temperatures can lead to a different isomer ratio. Careful temperature control is crucial for selectivity. | |
| Over-nitration to dinitro-phthalide. | Use a controlled amount of the nitrating agent. Avoid excessively high temperatures and prolonged reaction times after the starting material has been consumed. | |
| Product loss during work-up and purification. | Ensure the precipitation of the product is complete during quenching. Use a minimal amount of cold solvent for washing the crystals during filtration to minimize dissolution. Optimize the recrystallization solvent and procedure to maximize recovery. | |
| Product is an inseparable mixture of isomers. | Similar polarity of the isomers. | While challenging, separation of isomers can sometimes be achieved through fractional recrystallization by exploiting small differences in solubility in various solvents. Alternatively, column chromatography with a carefully selected eluent system may be effective. |
| The isolated product is dark and appears impure. | Formation of tar-like substances due to oxidation or over-nitration. | Maintain strict temperature control, preferably using an ice bath, during the addition of the nitrating mixture. Use a slight molar excess of the nitrating agent and monitor the reaction closely to avoid prolonged reaction times. |
| No precipitate forms upon quenching the reaction mixture. | The product is soluble in the acidic aqueous mixture. | If no solid precipitates upon pouring the reaction mixture into ice water, the product may be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic extracts can then be washed, dried, and the solvent evaporated to yield the crude product. |
Experimental Protocols
Key Experiment: Nitration of Phthalide to this compound
This protocol is based on established procedures for the nitration of related phthalic acid derivatives.
Materials:
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Phthalide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
-
Ethyl Acetate (or other suitable organic solvent for extraction)
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Anhydrous Sodium Sulfate (or Magnesium Sulfate)
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Ethanol (or other suitable solvent for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a cooled mixture of fuming nitric acid to concentrated sulfuric acid. Maintain the temperature of the mixture below 10 °C.
-
Reaction: To the cooled nitrating mixture, add phthalide portion-wise while maintaining the temperature between 10-15 °C. After the addition is complete, allow the reaction to stir at this temperature for a designated time (e.g., 2-4 hours), monitoring the progress by TLC.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.
-
If no solid precipitates, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol).
-
Dissolve the crude product in a minimal amount of hot solvent.
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Causes and solutions for low yield.
Technical Support Center: Optimizing Reaction Conditions for 6-Nitrophthalide
Welcome to the technical support center for the synthesis of 6-Nitrophthalide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound through the nitration of phthalide.
Question: I am experiencing a very low yield of this compound. What are the likely causes?
Answer:
Low yields in the nitration of phthalide can stem from several factors. The primary areas to investigate are the reaction conditions, the quality of your reagents, and the work-up procedure.
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Inadequate Nitrating Agent: The activity of your nitrating mixture, typically a combination of nitric acid and sulfuric acid, is crucial. Ensure you are using fresh, high-purity reagents. The concentration of the acids is also critical; fuming nitric acid and concentrated sulfuric acid are often used to generate the necessary nitronium ion (NO₂⁺) concentration.
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Suboptimal Reaction Temperature: Temperature control is paramount in nitration reactions. The addition of the nitrating mixture to the phthalide solution should be done at a low temperature (e.g., 0-5 °C) to control the exothermic nature of the reaction and prevent unwanted side reactions. After the initial addition, the reaction is often allowed to proceed at a slightly elevated temperature, but careful monitoring is essential.
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Insufficient Reaction Time: The nitration of phthalide may not be instantaneous. If the reaction time is too short, a significant amount of the starting material may remain unreacted. It is advisable to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
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Product Loss During Work-up: Significant loss of product can occur during the quenching and purification steps. When pouring the reaction mixture onto ice water to precipitate the product, ensure vigorous stirring to maximize precipitation. During recrystallization, choosing an appropriate solvent system is key to obtaining a pure product with good recovery.
Question: My final product is impure. What are the common impurities and how can I remove them?
Answer:
Impurities in the synthesis of this compound often arise from side reactions or incomplete reactions. Common impurities include:
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Unreacted Phthalide: If the reaction has not gone to completion, the starting material will contaminate the product. This can be addressed by optimizing the reaction time and ensuring the nitrating agent is sufficiently active.
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Isomeric Byproducts: The nitration of phthalide can potentially yield other isomers, such as 4-nitrophthalide and 7-nitrophthalide, in addition to the desired this compound. The formation of these isomers is influenced by the reaction conditions.
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration of the phthalide ring can occur, leading to the formation of dinitrophthalide isomers.
-
Oxidation Products: The strong oxidizing nature of the nitrating mixture can sometimes lead to the formation of undesired oxidation byproducts.
Purification is typically achieved through recrystallization. The choice of solvent will depend on the solubility differences between this compound and the impurities. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Column chromatography can also be employed for more challenging separations.
Question: The reaction is turning a very dark color, and I am getting a tar-like substance. What is happening?
Answer:
The formation of a dark color and tar is often an indication of decomposition or runaway side reactions. This is typically caused by:
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Poor Temperature Control: Allowing the reaction temperature to rise uncontrollably is a common cause of decomposition. The nitration reaction is highly exothermic, and efficient cooling is essential, especially during the addition of the nitrating agent.
-
Incorrect Reagent Addition: Adding the nitrating agent too quickly can lead to localized "hot spots" where the temperature rapidly increases, causing decomposition of the starting material and the product. Slow, dropwise addition with vigorous stirring is crucial.
-
Impure Starting Materials: Impurities in the phthalide or the acids can sometimes catalyze decomposition pathways.
To resolve this, ensure your cooling bath is at the correct temperature and that the addition of the nitrating agent is slow and controlled. Using high-purity reagents is also recommended.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of nitric acid to sulfuric acid for the nitration of phthalide?
A1: While the optimal ratio can vary, a common starting point for nitration of aromatic compounds is a 1:1 or 1:2 molar ratio of the substrate to nitric acid, with sulfuric acid used as the solvent and catalyst. The amount of sulfuric acid is typically in excess. It is recommended to consult literature for analogous reactions or to perform small-scale optimization experiments.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (phthalide) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q3: What are the safety precautions I should take during this reaction?
A3: Nitration reactions should be performed with extreme caution in a well-ventilated fume hood. The acids used are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be prepared for a highly exothermic reaction and have an adequate cooling bath in place.
Data Presentation
Due to the limited availability of specific quantitative data for the optimization of this compound synthesis in publicly available literature, the following table provides an illustrative summary of how reaction parameters can be varied for optimization, based on general principles of nitration reactions.
| Parameter | Condition A | Condition B | Condition C | Potential Outcome |
| Temperature | 0 °C to RT | 0 - 5 °C | -10 to 0 °C | Lower temperatures can increase selectivity and reduce byproducts. |
| Reaction Time | 2 hours | 4 hours | 8 hours | Longer times may increase conversion but also risk byproduct formation. |
| HNO₃:Substrate | 1:1 | 1.5:1 | 2:1 | Higher equivalents of nitric acid can drive the reaction to completion but may also lead to dinitration. |
| H₂SO₄ Volume | 5 volumes | 10 volumes | 15 volumes | Sufficient sulfuric acid is needed to act as a solvent and catalyst. |
Experimental Protocols
The following is a general, illustrative protocol for the nitration of phthalide to this compound. Note: This protocol is based on standard procedures for the nitration of aromatic compounds and should be optimized for your specific experimental setup.
Materials:
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Phthalide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Appropriate recrystallization solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phthalide in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of phthalide in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 2 hours), monitoring the progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of ice and water.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
side reactions to avoid during 6-Nitrophthalide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 6-Nitrophthalide. Our aim is to help you optimize your reaction conditions, minimize side reactions, and improve the overall yield and purity of your product.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the use of highly concentrated nitric acid (at least 95%). - Maintain the reaction temperature within the optimal range of 60-85°C. - Extend the reaction time to ensure complete conversion. |
| Formation of significant amounts of the 5-Nitrophthalide isomer. | - While complete elimination of the 5-nitro isomer is difficult, adjusting the nitric acid to phthalic anhydride ratio may influence the isomer distribution. A mole ratio of 4- to 3-nitrophthalic acid (the precursors to 6- and 5-nitrophthalide, respectively) is often reported to be around 1.1:1 to 3:2.[1][2] | |
| Presence of Dinitro Byproducts | Over-nitration due to harsh reaction conditions. | - Avoid excessively high temperatures or prolonged reaction times. - Use a controlled addition of the nitrating agent. - Some studies suggest that elevating the temperature after the initial nitration can help to reduce or destroy dinitro byproducts. |
| Difficulty in Isolating Pure this compound | Co-precipitation of the 5-Nitrophthalide isomer. | - Employ fractional crystallization techniques. The solubility of the isomers may differ in various solvents. - Consider converting the mixture of nitrophthalic acids to their salts and separating them based on differential solubility before re-cyclizing to the phthalide. A patented process describes the separation of 3- and 4-nitrophthalic acids by stepwise pH adjustment and precipitation. |
| Contamination with unreacted starting material. | - Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC. - Unreacted phthalic anhydride can be removed by washing the crude product with a suitable solvent in which the nitrated products are less soluble. | |
| Reaction is Too Slow or Stalls | Insufficiently concentrated nitric acid. | - Use nitric acid with a concentration of at least 95%. The reaction rate is significantly influenced by the concentration of the nitric acid.[1] |
| Low reaction temperature. | - Increase the reaction temperature to the recommended range of 60-85°C.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to avoid during the synthesis of this compound?
A1: The two main side reactions of concern are:
-
Formation of the 5-Nitrophthalide isomer: The nitration of phthalic anhydride typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which upon cyclization give 5-Nitrophthalide and this compound, respectively. The ratio of these isomers is often close to 1:1.[1][2]
-
Dinitration: Over-nitration can lead to the formation of dinitrophthalide isomers, which can complicate the purification process. This is more likely to occur under harsh conditions such as high temperatures, long reaction times, and high concentrations of the nitrating agent.
Q2: How can I control the regioselectivity of the nitration to favor the formation of this compound?
A2: Controlling the regioselectivity in the nitration of phthalic anhydride is challenging due to the competing directing effects of the anhydride functional group. The anhydride is a deactivating group and a meta-director. However, the literature suggests that the ratio of the 4-nitro isomer (precursor to this compound) to the 3-nitro isomer (precursor to 5-Nitrophthalide) is typically in the range of 1.1:1 to 3:2.[1][2] While complete control is difficult, carefully managing reaction parameters such as temperature and reactant ratios is crucial.
Q3: What is the optimal temperature for the nitration of phthalic anhydride to minimize side reactions?
A3: The recommended temperature range for the nitration of phthalic anhydride is typically between 60°C and 85°C.[1][2] Operating within this range generally provides a good reaction rate while minimizing the risk of excessive side product formation, such as dinitrated compounds.
Q4: What purification methods are most effective for separating this compound from its isomers and other byproducts?
A4: A multi-step approach is often necessary for purification:
-
Initial Work-up: After the reaction, the mixture is typically poured into ice water to precipitate the crude product.
-
Washing: The crude product can be washed with water to remove residual acids and then with a solvent in which the desired product has low solubility to remove more soluble impurities.
-
Fractional Crystallization: This is a key technique for separating the this compound from the 5-Nitrophthalide isomer. This process relies on the different solubilities of the isomers in a particular solvent.
-
pH-Based Separation of Precursor Acids: Before the final cyclization to the phthalide, the isomeric nitrophthalic acids can be separated. One patented method involves the stepwise addition of a base to an aqueous-organic solution of the acid mixture. The 3-nitrophthalic acid salt precipitates at a lower pH than the 4-nitrophthalic acid salt, allowing for their separation.
Data Presentation
Table 1: Influence of Nitric Acid Concentration on Isomer Distribution in the Nitration of Phthalic Anhydride
| Nitric Acid Concentration (%) | 4-Nitrophthalic Acid (mol %) | 3-Nitrophthalic Acid (mol %) | Unreacted Phthalic Acid (mol %) |
| 99 | 47.7 | 43.4 | 8.9 |
| 97 | 37.5 | 33.8 | 28.7 |
| 95 | 25.1 | 22.6 | 52.3 |
Data sourced from U.S. Patent 5,155,234.[1] The reaction was conducted at 70°C for 3 hours.
Experimental Protocols
Key Experiment: Nitration of Phthalic Anhydride
This protocol is a generalized procedure based on common methods for the synthesis of nitrophthalic acids, the precursors to nitrophthalides.
Materials:
-
Phthalic anhydride
-
Concentrated nitric acid (95-99%)
-
Ice
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, carefully add the desired amount of concentrated nitric acid.
-
Cool the nitric acid to 0-5°C in an ice bath.
-
Slowly add phthalic anhydride to the cold nitric acid with constant stirring, ensuring the temperature does not rise significantly.
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After the addition is complete, gradually warm the reaction mixture to the desired temperature (e.g., 70°C).
-
Maintain the reaction at this temperature for a set period (e.g., 3 hours), monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid, a mixture of nitrophthalic acids, is collected by filtration.
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The crude product is washed with cold water to remove excess acid.
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The mixture of nitrophthalic acids can then be subjected to purification methods as described in the FAQs before proceeding to the cyclization step to form the nitrophthalides.
Visualizations
Caption: Reaction pathway for this compound synthesis and potential side reactions.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Analysis of 6-Nitrophthalide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 6-Nitrophthalide using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Organic impurities are the most common type found in Active Pharmaceutical Ingredients (APIs).[1] For this compound, potential impurities can originate from various sources during synthesis and storage. These are broadly classified into starting materials, intermediates, by-products, and degradation products.[1][2] A multi-faceted approach using techniques like HPLC is recommended for a comprehensive purity analysis.[3]
Table 1: Potential Impurities in this compound and Their Likely Sources
| Impurity Type | Specific Example | Likely Source |
| Starting Material | Phthalic Anhydride | Incomplete reaction during synthesis. |
| By-product | Positional Isomers (e.g., 3-Nitrophthalide) | Non-specific reactions during the nitration step.[3] |
| Intermediate | 2-Carboxy-6-nitrobenzoic acid | Incomplete cyclization during synthesis. |
| Degradation Product | Phthalic Acid derivatives | Hydrolysis of the lactone ring under acidic or basic conditions.[4] |
| Degradation Product | Oxidized species | Exposure to oxidative stress. |
Q2: Why is a stability-indicating HPLC method necessary for impurity profiling?
A2: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from any degradation products, impurities, or excipients.[5] Regulatory bodies like the ICH require forced degradation studies to be conducted to establish the degradation pathways and demonstrate the specificity of the analytical methods used for stability testing.[4][6] These studies help in developing a robust HPLC method that can separate and quantify all potential impurities that may form during the shelf-life of the product.[7]
Q3: What is forced degradation and how is it applied to this compound?
A3: Forced degradation, or stress testing, is the process of intentionally degrading a drug substance using more severe conditions than it would typically encounter during its shelf life.[4][6] This helps to identify likely degradation products and pathways.[7][8] For this compound, this involves subjecting it to stress conditions like acid/base hydrolysis, oxidation, heat, and light as recommended by ICH guidelines.[4][5][6]
HPLC Troubleshooting Guide
This section addresses common chromatographic issues encountered during the analysis of this compound.
Q4: My chromatogram shows peak tailing for the this compound peak. What are the possible causes and solutions?
A4: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue.[9] It can compromise the accuracy of quantification. The primary cause is often more than one mechanism of analyte retention occurring simultaneously.[9]
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Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the analyte, causing tailing.[9][10]
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Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[11]
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Solution: Reduce the injection volume or dilute the sample and reinject.[11]
-
-
Cause 3: Column Contamination or Void: A partially blocked inlet frit or a void at the head of the column can distort the peak shape.[9][11] This often affects all peaks in the chromatogram.[11]
-
Cause 4: Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause band broadening and tailing.[10][12]
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Solution: Use shorter, narrower internal diameter tubing between the injector, column, and detector to minimize dead volume.[10]
-
Q5: I am observing peak fronting. How can I resolve this?
A5: Peak fronting, often described as a "shark fin" shape, is less common than tailing but indicates a significant issue.[13]
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Cause 1: Sample Overload: This is the most frequent cause of peak fronting.[13] It occurs when the concentration of the sample is too high for the column to handle, leading some molecules to travel faster.
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Solution: Dilute the sample (e.g., a 1-to-10 dilution) or reduce the injection volume.[13]
-
-
Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[14]
-
Solution: Whenever possible, prepare or dilute the sample in the initial mobile phase.[14]
-
-
Cause 3: Low Column Temperature: A column temperature that is too low can sometimes contribute to fronting.[13][14]
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Solution: Increase the column temperature using a column oven for better control.[14]
-
Q6: Why are the peaks for my main compound or impurities splitting?
A6: Split peaks can arise from both physical and chemical issues within the HPLC system.
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Cause 1: Disruption at the Column Inlet: Contamination or a partial blockage of the column inlet frit can disrupt the sample band as it enters the column, causing it to split.[15]
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Solution: Replace the guard column if one is installed. If the problem continues, reverse and flush the analytical column. If this fails, the column likely needs replacement.
-
-
Cause 2: Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can lead to peak splitting, especially for early-eluting peaks.
-
Solution: Change the sample solvent to be compatible with the mobile phase, ideally using the mobile phase itself as the diluent.
-
-
Cause 3: Co-eluting Peaks: What appears to be a split peak might actually be two different compounds eluting very close together.
-
Solution: Optimize the method to improve resolution, for example, by adjusting the mobile phase gradient or using a more efficient column (longer length or smaller particle size).[10]
-
Q7: How can I troubleshoot a noisy or drifting baseline?
A7: A stable baseline is critical for accurate integration and quantification of low-level impurities.
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Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.[14]
-
Solution: Ensure the mobile phase is thoroughly degassed. Purge the pump to remove any trapped bubbles.[14]
-
-
Cause 2: Contaminated Detector Cell: Contaminants adhering to the detector flow cell can cause noise.
-
Solution: Flush the system with a strong solvent (like pure isopropanol or acetonitrile) to clean the cell.[14]
-
-
Cause 3: Leaks: A leak in the system, even a small one, can cause pressure fluctuations and a noisy baseline.
-
Solution: Carefully inspect all fittings for signs of leaks and tighten them gently.[14]
-
-
Cause 4: Failing Detector Lamp: As a detector lamp ages, its energy output can become unstable, leading to increased noise.
-
Solution: Check the lamp energy and replace it if it is low.[14]
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound and its impurities.
Table 2: Recommended HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18.1-22 min: 30% B |
| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of Acetonitrile/Water (50:50) |
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to generate potential degradation products to test the specificity of the HPLC method.[6][8]
-
Sample Preparation: Prepare separate 1 mg/mL solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to a sample solution and heat at 60°C for 6 hours.[16] Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 0.1N NaOH to a sample solution and keep at room temperature for 2 hours.[4] Neutralize with 0.1N HCl before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a sample solution and keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 24 hours.[17] Dissolve the sample in the diluent before analysis.
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Photolytic Degradation: Expose a solution of this compound to a minimum of 1.2 million lux hours of light, as specified in ICH Q1B guidelines.[5]
-
Analysis: Analyze all stressed samples, along with a non-degraded control sample, using the validated stability-indicating HPLC method.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for identifying and characterizing impurities.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
- 8. biopharminternational.com [biopharminternational.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. agilent.com [agilent.com]
- 16. iajpr.com [iajpr.com]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
stability of 6-Nitrophthalide under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Nitrophthalide under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis of the lactone ring and reactions involving the nitroaromatic system. The lactone is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-carboxy-4-nitrobenzyl alcohol. The nitro group can also be susceptible to reduction or nucleophilic aromatic substitution under specific conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is expected to be most stable at a neutral pH. Under acidic or basic conditions, the rate of hydrolysis of the lactone ring increases. Basic conditions, in particular, can significantly accelerate hydrolysis due to the nucleophilic attack of hydroxide ions on the carbonyl carbon of the lactone.[1][2]
Q3: What is the recommended procedure for long-term storage of this compound?
A3: For long-term storage, this compound should be kept in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.
Q4: Is this compound sensitive to light?
A4: As a nitroaromatic compound, this compound has the potential to be photosensitive.[3][4] It is recommended to protect it from light during storage and handling to prevent potential photodegradation. Confirmatory photostability studies according to ICH Q1B guidelines are advised if the compound will be exposed to light during its lifecycle.[5][6][7]
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. It has lower solubility in less polar solvents and water. When using protic solvents like alcohols, there is a potential for solvolysis of the lactone ring, especially at elevated temperatures or in the presence of acidic or basic impurities.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
| Symptom | Possible Cause | Suggested Solution |
| Loss of parent compound peak and appearance of new peaks in HPLC analysis of a recently prepared solution. | pH-driven hydrolysis: The pH of the solution may be acidic or basic, accelerating the hydrolysis of the lactone ring. | - Ensure the solvent is neutral and free of acidic or basic contaminants. - If using an aqueous buffer, maintain the pH as close to neutral as possible. - Prepare solutions fresh before use. |
| Solvent reactivity: The solvent may be reacting with the this compound. | - Avoid using protic solvents if heating the solution. - If a protic solvent must be used, conduct experiments at the lowest possible temperature. - Consider using a more inert aprotic solvent. | |
| Photodegradation: The solution may have been exposed to light for an extended period. | - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Minimize the exposure of the solution to ambient light during handling. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| Variability in assay results between different batches of this compound solution. | Degradation during storage: The stock solution may be degrading over time. | - Prepare fresh stock solutions for each experiment. - If a stock solution must be stored, aliquot it into smaller volumes and store at -20°C or below, protected from light. - Before use, verify the integrity of the thawed stock solution by HPLC. |
| Interaction with assay components: Components of the assay buffer or media may be causing degradation. | - Investigate the pH of the final assay medium. - Evaluate the compatibility of this compound with other components in the assay, such as reducing agents or strong nucleophiles. |
Stability Data Summary
While specific experimental data for this compound is not extensively available in public literature, the following tables provide an illustrative summary of expected stability based on the general behavior of phthalides and nitroaromatic compounds.
Table 1: Illustrative pH-Rate Profile for this compound Hydrolysis
| pH | Apparent First-Order Rate Constant (kobs) (s-1) | Half-life (t1/2) |
| 3.0 | 1 x 10-7 | ~80 days |
| 5.0 | 5 x 10-8 | ~160 days |
| 7.0 | 1 x 10-8 | ~2.2 years |
| 9.0 | 5 x 10-7 | ~16 days |
| 11.0 | 5 x 10-6 | ~1.6 days |
Note: These are hypothetical values to illustrate the expected trend. Actual rates would need to be determined experimentally.
Table 2: Qualitative Stability of this compound in Common Solvents
| Solvent | Polarity Type | Expected Stability at Room Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Hygroscopic; absorbed water can lead to hydrolysis over time. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good | Can contain amine impurities that may react with the compound. |
| Acetonitrile | Polar Aprotic | Good | Generally a good solvent for analysis and short-term storage. |
| Acetone | Polar Aprotic | Moderate | Can undergo self-condensation, potentially introducing impurities. |
| Ethanol | Polar Protic | Moderate | Potential for slow solvolysis (ethanolysis) of the lactone. |
| Methanol | Polar Protic | Moderate | Potential for slow solvolysis (methanolysis) of the lactone. |
| Water | Polar Protic | Poor to Moderate | Stability is highly pH-dependent.[1] |
| Dichloromethane (DCM) | Nonpolar | Good | Ensure the solvent is free of acidic impurities. |
| Toluene | Nonpolar | Good | Low solubility. |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for Hydrolysis
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Prepare a series of aqueous buffer solutions of known pH (e.g., pH 3, 5, 7, 9, 11).[8]
-
Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile).
-
Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., by HPLC-UV).
-
Maintain the reaction mixtures at a constant temperature (e.g., 25°C or 37°C).
-
At various time points, withdraw aliquots from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV method to determine the concentration of remaining this compound.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will be the negative of the apparent first-order rate constant (kobs).
-
Plot log(kobs) versus pH to generate the pH-rate profile.[9]
Protocol 2: Forced Degradation Study (as per ICH Q1A)
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.[10][11][12][13]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 8 hours).
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3][4] A dark control should be run in parallel.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. LC-MS can be used to identify the mass of the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. youtube.com [youtube.com]
- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 6. ikev.org [ikev.org]
- 7. jordilabs.com [jordilabs.com]
- 8. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. ajrconline.org [ajrconline.org]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Synthesis of 6-Nitrophthalide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 6-Nitrophthalide, focusing on the crucial work-up and purification stages. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up procedure for this compound synthesis, particularly focusing on the selective reduction of 3-Nitrophthalic anhydride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete reaction: The reduction of 3-Nitrophthalic anhydride was not complete. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Reagent Activity: Ensure the reducing agent (e.g., Sodium Borohydride) is fresh and has been stored under appropriate conditions to maintain its reactivity. |
| Over-reduction: Both carbonyl groups of the anhydride were reduced, or the nitro group was also reduced. | - Control Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the reducing agent to enhance selectivity. - Stoichiometry of Reducing Agent: Carefully control the molar equivalents of the reducing agent. Use a limiting amount to favor the mono-reduction. | |
| Product Loss During Work-up: The product is lost during extraction or washing steps. | - pH Adjustment: Ensure the aqueous layer is neutral or slightly acidic before extraction to minimize the solubility of the lactone. - Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product. | |
| Product is Contaminated with Starting Material (3-Nitrophthalic Anhydride) | Insufficient amount of reducing agent: Not enough reducing agent was used to convert all the starting material. | - Optimize Reagent Stoichiometry: Increase the molar equivalents of the reducing agent slightly, while still maintaining conditions for selective reduction. |
| Inefficient mixing: The reducing agent was not dispersed effectively throughout the reaction mixture. | - Vigorous Stirring: Ensure efficient stirring throughout the addition of the reducing agent and the course of the reaction. | |
| Product is an Oil and Does Not Solidify | Presence of impurities: Impurities can lower the melting point of the product and prevent crystallization. | - Purification by Column Chromatography: If recrystallization fails, purify the crude product using column chromatography on silica gel. - Solvent for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often induce crystallization. |
| Residual solvent: Trapped solvent can prevent the product from solidifying. | - Drying Under Vacuum: Dry the product under high vacuum for an extended period to remove any residual solvent. | |
| Yellow Discoloration of the Final Product | Presence of nitro-aromatic impurities: Starting material or byproducts from the nitration of phthalic anhydride may be present. | - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[1] - Thorough Washing: Ensure the precursor, 3-nitrophthalic acid, is thoroughly washed to remove the more soluble 4-nitro isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: 3-Nitrophthalic anhydride is the recommended starting material for the selective reduction to this compound. It can be synthesized from 3-nitrophthalic acid by treatment with a dehydrating agent like acetic anhydride.[2]
Q2: Which reducing agent is most suitable for the selective reduction of 3-Nitrophthalic anhydride to this compound?
A2: Sodium borohydride (NaBH₄) is a commonly used reducing agent for the selective reduction of one carbonyl group of an anhydride to a lactone.[3][4][5] The reaction conditions, particularly temperature and stoichiometry, must be carefully controlled to prevent over-reduction.
Q3: My reaction yields a mixture of 3- and 4-nitrophthalic acids. How can I effectively separate them?
A3: The two isomers can be separated based on their different solubilities in water. 3-Nitrophthalic acid is less soluble in cold water compared to the 4-nitro isomer. Washing the crude mixture with cold water will preferentially remove the 4-nitrophthalic acid.[6]
Q4: What is a good solvent for the recrystallization of this compound?
A4: While specific data for this compound is limited, common solvents for recrystallizing organic solids include ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes.[7] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as melting point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Synthesis of 3-Nitrophthalic Anhydride from 3-Nitrophthalic Acid
This procedure is adapted from established literature methods.[2]
-
In a round-bottomed flask equipped with a reflux condenser, combine 3-nitrophthalic acid (1 mole) and acetic anhydride (2 moles).
-
Heat the mixture to a gentle boil with stirring until the 3-nitrophthalic acid is completely dissolved. Continue heating for an additional 10 minutes.
-
Pour the hot mixture into a porcelain dish and allow it to cool to room temperature, during which the 3-nitrophthalic anhydride will crystallize.
-
Grind the solid mass in a mortar and collect the crystals by suction filtration.
-
Wash the crystals with alcohol-free ether to remove residual acetic acid and acetic anhydride.
-
Dry the purified 3-nitrophthalic anhydride. The expected yield is typically high.
Synthesis of this compound via Selective Reduction of 3-Nitrophthalic Anhydride
This is a general procedure based on the selective reduction of anhydrides. Optimization may be required.
-
Dissolve 3-nitrophthalic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or ethanol) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution or suspension of sodium borohydride (0.5-1.0 equivalents) in the same solvent to the cooled solution with vigorous stirring. The stoichiometry should be carefully controlled to favor mono-reduction.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) at 0 °C until the evolution of gas ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | 213-215 |
| 3-Nitrophthalic Anhydride | C₈H₃NO₅ | 193.11 | 163-164[2] |
| This compound | C₈H₅NO₄ | 179.13 | 143-145 |
Mandatory Visualization
Caption: Flowchart of the general work-up procedure for this compound.
References
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mt.com [mt.com]
Technical Support Center: 6-Nitrophthalide Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6-Nitrophthalide. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide & FAQs
Q1: What is the best recrystallization solvent for this compound?
A definitive single "best" solvent for recrystallization can be compound-specific and may require empirical determination. However, based on the structure of this compound, which contains both a polar nitro group and a moderately polar phthalide moiety, a polar protic or a polar aprotic solvent is likely to be effective. Ethanol is a commonly used solvent for the recrystallization of nitroaromatic compounds. A mixed solvent system, such as ethanol/water, can also be effective. In a mixed solvent system, this compound should be dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, followed by the addition of a "poor" solvent (e.g., water) to induce crystallization upon cooling.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
If this compound is not dissolving, it could be due to an insufficient amount of solvent or the choice of an inappropriate solvent. Gradually add more of the hot solvent in small increments until the solid dissolves completely. If a large volume of solvent is required, it is advisable to consider a different solvent in which this compound is more soluble at elevated temperatures.
Q3: No crystals are forming upon cooling. How can I induce crystallization?
The absence of crystal formation upon cooling could be due to several factors, including the use of excessive solvent or the formation of a supersaturated solution.[1] To address this:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If available, add a small, pure crystal of this compound to the cooled solution. This "seed crystal" will act as a template for crystallization.[1]
-
-
Sufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature. An ice bath can be used to promote crystallization, though slower cooling often results in purer crystals.[1]
Q4: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase at a temperature above its melting point.[1] This is often caused by a highly concentrated solution or rapid cooling.[1] To resolve this:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution.[1]
-
Slow Cooling: Allow the solution to cool down more slowly to encourage the formation of crystals rather than oil.[1] Insulating the flask can help achieve a slower cooling rate.
-
Change Solvent: If the problem persists, consider using a different recrystallization solvent or a mixed solvent system.
Q5: The recovery of my purified this compound is very low. What are the possible reasons?
Low recovery can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize and be lost. Ensure the filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the purified product. Always use a minimal amount of ice-cold solvent for washing.[1]
Data Presentation
| Property | Value | Reference |
| Appearance | Pale yellow crystalline powder | [2] |
| Melting Point | 140-145 °C | [3] |
| Water Solubility | 0.4 g/L (at 25 °C) | [2][3] |
| Molecular Formula | C₈H₅NO₄ | [3] |
| Molecular Weight | 179.13 g/mol | [3] |
Experimental Protocols
Protocol: Recrystallization of this compound using a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Protocol: Recrystallization of this compound using a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents in the appropriate ratio.
-
Drying: Dry the purified crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound recrystallization.
Caption: The "like dissolves like" principle for solvent selection.
References
Technical Support Center: Managing Exothermic Reactions in 6-Nitrophthalide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the highly exothermic nitration step in the synthesis of 6-Nitrophthalide. Adherence to strict safety protocols and a thorough understanding of the reaction parameters are critical for a safe and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the highly exothermic nitration of phthalic anhydride. Nitration reactions release a significant amount of heat, which can lead to a rapid and uncontrolled increase in temperature, known as a thermal runaway.[1] This can result in vigorous boiling of the reaction mixture, dangerous pressure buildup, and the potential for an explosion.
Q2: What are the critical parameters to monitor during the nitration of phthalic anhydride?
A2: The most critical parameters to monitor are the reaction temperature and the rate of addition of the nitrating agent.[2] Continuous monitoring of the internal reaction temperature is essential. The addition of the nitrating agent should be slow and controlled to prevent a rapid temperature spike. Vigorous stirring is also crucial to ensure even heat distribution.
Q3: What are the common side reactions in this synthesis?
A3: The primary side reaction is the formation of the undesired isomer, 4-nitrophthalic acid. The nitration of phthalic anhydride typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[2] Over-nitration to dinitrophthalic acid can also occur under harsh conditions.
Q4: How can I control the formation of isomers?
A4: The ratio of 3-nitrophthalic acid to 4-nitrophthalic acid can be influenced by the reaction conditions, including the concentration of the acids and the reaction temperature.[3] Careful control of these parameters is necessary to favor the formation of the desired 3-nitrophthalic acid, which is the precursor to this compound.
Q5: What is the best way to quench the reaction safely?
A5: The reaction should be quenched by slowly and carefully pouring the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring.[4] This helps to dissipate the heat from the exothermic dilution of the strong acids. Never add water or ice directly to the hot reaction mixture, as this can cause a violent eruption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Rise | 1. Addition of nitrating agent is too fast. 2. Inadequate cooling. 3. Insufficient stirring. | 1. Immediately stop the addition of the nitrating agent. 2. Ensure the cooling bath is at the correct temperature and has sufficient capacity. 3. Increase the stirring rate to improve heat transfer. 4. If the temperature continues to rise, be prepared to execute an emergency quenching procedure. |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of a high percentage of the undesired 4-nitrophthalic acid isomer. 3. Loss of product during workup and purification. | 1. Ensure the reaction is stirred for the recommended time at the specified temperature. 2. Carefully control the reaction temperature and the concentration of the nitrating acids. 3. Optimize the recrystallization procedure to minimize loss of the desired isomer. |
| Product is a Dark Oil or Tar | 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in the starting materials. | 1. Maintain strict temperature control throughout the reaction. 2. Use pure, dry phthalic anhydride. |
| Difficulty in Separating Isomers | 1. Inefficient crystallization. | 1. Use the recommended solvent for recrystallization and allow sufficient time for the desired isomer to crystallize. 2. Consider fractional crystallization to improve separation. |
Experimental Protocols
Part 1: Nitration of Phthalic Anhydride to 3-Nitrophthalic Acid
This procedure is adapted from established methods for the nitration of phthalic anhydride.[2][3]
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (sp. gr. 1.51) or Concentrated nitric acid (99%)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath (ice-salt or cryostat)
-
Large beaker for quenching
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add phthalic anhydride to concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, continue stirring the mixture at 0-10 °C for 1-2 hours.
-
Slowly raise the temperature to 25 °C and stir for an additional 2-3 hours. Some protocols may involve heating to higher temperatures (e.g., 70-110°C) for a specific duration, which can affect the isomer ratio and reaction rate.[2][3]
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The precipitated mixture of 3- and 4-nitrophthalic acids is collected by vacuum filtration and washed with cold water.
-
The isomers can be separated by fractional crystallization from water, as 3-nitrophthalic acid is less soluble.
Part 2: Selective Reduction of 3-Nitrophthalic Acid to this compound
Detailed, publicly available protocols for this specific selective reduction are scarce. The following is a general approach based on the selective reduction of one carboxylic acid group in the presence of another and a nitro group. This step requires careful optimization and control to achieve the desired product.
Materials:
-
3-Nitrophthalic acid
-
A suitable reducing agent (e.g., sodium borohydride, borane-tetrahydrofuran complex)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Acid for workup (e.g., dilute hydrochloric acid)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a dry three-necked flask under an inert atmosphere, suspend 3-nitrophthalic acid in an anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of the reducing agent in the same anhydrous solvent. The rate of addition should be carefully controlled to manage any exotherm.
-
After the addition is complete, the reaction may be stirred at a low temperature or allowed to warm to room temperature and stirred for several hours. The optimal temperature and reaction time will need to be determined experimentally.
-
The reaction is then carefully quenched by the slow addition of water or a dilute acid at a low temperature.
-
The product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the nitration of phthalic anhydride. Note that the formation of this compound is a two-step process, and the data below pertains to the first, highly exothermic nitration step.
Table 1: Reaction Parameters for Nitration of Phthalic Anhydride
| Parameter | Condition 1[2] | Condition 2[3] |
| Nitrating Agent | Fuming Nitric Acid & Sulfuric Acid | Concentrated Nitric Acid |
| Temperature | 100-110 °C (initial addition) | 60-85 °C |
| Reaction Time | ~4 hours | 3 hours |
| Typical Yield | 28-31% (of mixed acids) | >90% (of mixed acids) |
Visualizations
Experimental Workflow for Managing Exothermic Nitration
References
Technical Support Center: Alternative Catalysts for 6-Nitrophthalide Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Nitrophthalide. This resource is designed for researchers, scientists, and drug development professionals seeking alternative catalytic methods for this important synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on alternative catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with traditional synthesis routes for this compound?
A1: Traditional methods for synthesizing phthalides can sometimes require harsh reaction conditions, stoichiometric reagents, or catalysts that are sensitive to certain functional groups. For a molecule like this compound, the presence of the electron-withdrawing nitro group can affect the reactivity of the starting materials and may not be compatible with all catalytic systems, potentially leading to side reactions or catalyst deactivation.
Q2: Are there viable alternative catalysts to consider for this compound synthesis?
A2: Yes, recent advancements in catalysis have introduced promising alternatives. Notably, Rhodium(III) and Iridium(I) complexes have shown efficacy in catalyzing the synthesis of phthalide cores. Rhodium(III) catalysts, in particular, have demonstrated compatibility with nitro-substituted substrates, making them a strong candidate for this compound synthesis.
Q3: How does the nitro group influence the catalytic synthesis of this compound?
A3: The strongly electron-withdrawing nature of the nitro group can impact the reaction in several ways. It can alter the electronic properties of the starting material, potentially affecting the rate and selectivity of the catalytic cycle. There is also a possibility of the nitro group coordinating to the metal center of the catalyst, which could lead to catalyst inhibition or undesired side reactions. Careful optimization of reaction conditions is crucial when working with nitro-substituted substrates.
Q4: What are the key parameters to optimize when developing a catalytic synthesis for this compound?
A4: Key parameters to optimize include the choice of catalyst and ligand, catalyst loading, reaction temperature, solvent, and the presence of any additives or co-catalysts. For nitro-containing substrates, it is particularly important to screen solvents of varying polarity and to carefully control the temperature to minimize potential side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | - Ensure the catalyst is handled under an inert atmosphere if it is air or moisture sensitive.- Use a fresh batch of catalyst from a reliable supplier. |
| Incompatible reaction conditions for the nitro-substituted substrate | - Screen a range of solvents with varying polarities.- Optimize the reaction temperature; sometimes a lower or higher temperature can significantly impact yield.- Adjust the catalyst loading. | |
| Catalyst poisoning by the nitro group or impurities | - Purify starting materials to remove potential impurities.- Consider using a ligand that can modulate the electronic properties of the metal center and reduce its interaction with the nitro group. | |
| Formation of Side Products | Undesired reactions involving the nitro group | - Lowering the reaction temperature may improve selectivity.- Screen different ligands that can enhance the desired reaction pathway. |
| Isomer formation | - If applicable to your synthetic route, analyze the crude product to identify any isomeric byproducts. Purification by column chromatography may be necessary. | |
| Incomplete Reaction | Insufficient catalyst activity or deactivation | - Increase the catalyst loading incrementally.- Ensure the reaction is running for a sufficient amount of time by monitoring its progress using TLC or LC-MS. |
| Poor solubility of starting materials | - Choose a solvent system in which all reactants are fully soluble at the reaction temperature. |
Data Presentation: Comparison of Alternative Catalysts
The following table summarizes quantitative data for a Rhodium(III)-catalyzed synthesis of a phthalide with a nitro-substituted aldehyde, which serves as a model for this compound synthesis. Data for Iridium-catalyzed synthesis with nitro-substrates is not yet widely available and would require experimental determination.
| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Reference |
| [Cp*RhCl₂]₂ / AgSbF₆ | Ethyl 2-formyl-5-nitrobenzoate | 4-Nitrobenzaldehyde | 85 | 20 | 80 | 5 | [1] |
Note: The provided data is for the synthesis of a 3-arylphthalide derivative. The synthesis of the parent this compound would involve an intramolecular cyclization and the conditions would need to be adapted and optimized.
Experimental Protocols
Protocol 1: Rhodium(III)-Catalyzed Synthesis of a 6-Nitro-3-substituted-phthalide (Model Reaction)
This protocol is adapted from a known procedure for the synthesis of 3-arylphthalides and is a starting point for the synthesis of this compound derivatives.[1]
Materials:
-
[Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Nitro-substituted benzimidate (e.g., from 2-formyl-5-nitrobenzoic acid)
-
Aldehyde
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the nitro-substituted benzimidate (1.0 equiv) and the aldehyde (2.0 equiv).
-
Add anhydrous DCE via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iridium(I)-Catalyzed Enantioselective Synthesis of Phthalides (General Procedure - Adaptation Required)
This is a general protocol for the synthesis of phthalides using an Iridium catalyst.[2] Note: The compatibility with a nitro-substituted substrate like a precursor to this compound has not been explicitly demonstrated and would require careful experimental optimization.
Materials:
-
[Ir(COD)Cl]₂ (dichloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Chiral ligand (e.g., a phosphoramidite or diene ligand)
-
A suitable base (e.g., a non-nucleophilic organic base)
-
o-Phthalaldehyde derivative (for this compound, this would be a 4-nitro-substituted o-phthalaldehyde)
-
Allylic acetate or alcohol
-
Anhydrous solvent (e.g., THF, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ and the chiral ligand to an oven-dried Schlenk tube.
-
Add the anhydrous solvent and stir at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the base, the nitro-substituted o-phthalaldehyde, and the allylic acetate/alcohol.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 50-80 °C) with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for Rhodium(III)-catalyzed synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to 6-Nitrophthalide and 3-Nitrophthalic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and ensuring efficient reaction pathways. This guide provides a comprehensive comparison of two isomeric nitro-substituted aromatic compounds: 6-nitrophthalide and 3-nitrophthalic acid. While both share a common nitrated phthalic core, their distinct functional groups—a lactone versus a dicarboxylic acid—impart divergent reactivity and render them suitable for different synthetic applications. This document aims to provide an objective comparison of their synthesis, reactivity, and utility, supported by available experimental data and detailed protocols.
Physicochemical Properties and Spectroscopic Data
A foundational understanding of the physical and chemical properties of these compounds is essential for their effective use in synthesis.
| Property | This compound | 3-Nitrophthalic Acid |
| Molecular Formula | C₈H₅NO₄ | C₈H₅NO₆ |
| Molecular Weight | 179.13 g/mol | 211.13 g/mol |
| Appearance | - | Off-white to slight yellow crystalline powder[1] |
| Melting Point | 139-141 °C | 210-216 °C[1] |
| Solubility | - | Soluble in water and alcohols, slightly soluble in ether[1] |
| CAS Number | 610-93-5 | 603-11-2 |
Spectroscopic Data Summary:
| Spectrum | This compound | 3-Nitrophthalic Acid |
| ¹H NMR | Spectral data available. | δ (DMSO-d₆): 13.8 (br s, 2H), 8.32 (d, 1H), 8.25 (d, 1H), 7.81 (t, 1H) |
| ¹³C NMR | Spectral data available. | Spectral data available.[2] |
| IR | Spectral data available. | Key absorptions for O-H, C=O, and NO₂ groups. |
| Mass Spec | Spectral data available. | m/z peaks at 167, 149, 75, 74, 65.[3] |
Synthesis of this compound and 3-Nitrophthalic Acid
The synthetic accessibility of a starting material is a critical consideration in planning a synthetic route.
Synthesis of 3-Nitrophthalic Acid
3-Nitrophthalic acid is most commonly synthesized via the nitration of phthalic anhydride. Several protocols exist, with variations in nitrating agents and reaction conditions.
Experimental Protocol: Nitration of Phthalic Anhydride
-
Reactants: Phthalic anhydride, fuming nitric acid, concentrated sulfuric acid.
-
Procedure: Phthalic anhydride is dissolved in concentrated sulfuric acid. Fuming nitric acid is then added dropwise while maintaining the temperature between 100-110 °C. The reaction mixture is heated for an additional 2 hours. After cooling, the mixture is poured into water, and the precipitated solid, a mixture of 3- and 4-nitrophthalic acids, is collected by filtration. The 3-nitro isomer is then separated and purified by recrystallization from water.[4]
-
Yield: Approximately 28-31%.[4]
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are less commonly reported. One cited method involves a two-step process starting from phthalic anhydride.
Synthetic Route Outline:
-
Reduction: Phthalic anhydride is first reduced to phthalide using a reducing agent such as sodium borohydride in a suitable solvent like tetrahydrofuran.
-
Nitration: The resulting phthalide is then nitrated using a mixture of nitric acid and sulfuric acid to yield this compound.
Comparative Performance in Synthesis
A direct comparison of the synthetic performance of this compound and 3-nitrophthalic acid is best illustrated by their distinct applications and the types of transformations they readily undergo.
3-Nitrophthalic Acid: A Precursor for Heterocyclic Scaffolds
The two carboxylic acid groups of 3-nitrophthalic acid make it an excellent precursor for the synthesis of heterocyclic compounds through condensation reactions.
Application 1: Synthesis of Luminol
3-Nitrophthalic acid is a key starting material in the synthesis of luminol, a chemiluminescent compound widely used in forensic science. The synthesis involves a condensation reaction with hydrazine, followed by reduction of the nitro group.[4][5][6]
Experimental Protocol: Synthesis of Luminol
-
Step 1: Condensation: 3-Nitrophthalic acid is heated with an aqueous solution of hydrazine in a high-boiling solvent such as triethylene glycol. This results in the formation of 3-nitrophthalhydrazide.[4][7]
-
Step 2: Reduction: The 3-nitrophthalhydrazide is then reduced using a reducing agent like sodium dithionite in a basic solution to yield luminol (3-aminophthalhydrazide).[4][7]
| Step | Reactants | Product | Typical Yield |
| 1 | 3-Nitrophthalic acid, Hydrazine | 3-Nitrophthalhydrazide | - |
| 2 | 3-Nitrophthalhydrazide, Sodium dithionite | Luminol | - |
Application 2: Synthesis of Pomalidomide
3-Nitrophthalic acid serves as a crucial starting material for the synthesis of pomalidomide, an immunomodulatory drug. The synthesis typically proceeds via the corresponding anhydride.[8][9]
Experimental Protocol: Synthesis of Pomalidomide Intermediate
-
Step 1: Anhydride Formation: 3-Nitrophthalic acid is first converted to 3-nitrophthalic anhydride, often by heating with acetic anhydride.[9]
-
Step 2: Condensation: The 3-nitrophthalic anhydride is then condensed with a suitable amine, such as 3-amino-piperidine-2,6-dione, to form the phthalimide ring system.
-
Step 3: Reduction: The nitro group is subsequently reduced to an amine to yield pomalidomide.
| Step | Reactants | Product | Typical Yield |
| 1 | 3-Nitrophthalic acid, Acetic anhydride | 3-Nitrophthalic anhydride | High |
| 2 | 3-Nitrophthalic anhydride, 3-Aminopiperidine-2,6-dione | N-(2,6-dioxopiperidin-3-yl)-3-nitrophthalimide | 78.5%[10] |
| 3 | N-(2,6-dioxopiperidin-3-yl)-3-nitrophthalimide, Pd/C, H₂ | Pomalidomide | 90%[11] |
This compound: A Versatile Building Block
The lactone functionality in this compound offers a different set of synthetic possibilities. Phthalides, in general, are recognized as versatile building blocks in organic synthesis and are found in numerous biologically active natural products.[1][12] The presence of the nitro group further enhances its utility by providing a handle for subsequent transformations.
Potential Applications and Reactivity:
-
Nucleophilic Acyl Substitution: The lactone ring of this compound can be opened by various nucleophiles, such as amines or alcohols, to generate ortho-substituted benzoic acid derivatives. This reactivity allows for the introduction of diverse functional groups.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 6-aminophthalide. This amino-substituted lactone can then be further functionalized, for example, through diazotization or acylation reactions.
-
Precursor to Bioactive Molecules: While specific examples of multi-step syntheses starting from this compound are not as extensively documented as those for 3-nitrophthalic acid, the phthalide scaffold is a key component of many natural products with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.[12] This suggests the potential of this compound as a starting material for the synthesis of novel bioactive compounds.
Conclusion: A Choice Dictated by Synthetic Strategy
The comparison of this compound and 3-nitrophthalic acid reveals that the choice between these two starting materials is fundamentally dictated by the desired final product and the overall synthetic strategy.
-
3-Nitrophthalic acid is the preferred starting material for the synthesis of fused heterocyclic systems, such as phthalhydrazides and phthalimides. Its dicarboxylic acid functionality allows for straightforward condensation reactions with dinucleophiles. Its utility is well-established in the synthesis of important compounds like luminol and pomalidomide.
-
This compound , on the other hand, offers a more latent dicarboxylic acid functionality. The lactone can be selectively opened by nucleophiles, and the nitro group provides a site for further modification. While its specific applications are less documented, the prevalence of the phthalide core in bioactive natural products suggests its potential as a valuable building block for the discovery of new therapeutic agents.
Researchers and drug development professionals should consider the target molecular architecture when selecting between these two versatile nitro-substituted synthons. For the construction of planar, fused heterocyclic systems, 3-nitrophthalic acid is a proven and reliable choice. For synthetic routes requiring a more stepwise functionalization of the phthalic acid core or the incorporation of the phthalide motif itself, this compound presents a promising, albeit less explored, alternative.
References
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 2. 3-Nitrophthalic acid(603-11-2) 13C NMR spectrum [chemicalbook.com]
- 3. 3-Nitrophthalic acid | C8H5NO6 | CID 69043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. jove.com [jove.com]
- 6. chimique.wordpress.com [chimique.wordpress.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. CN104016967A - Synthetic method of pomalidomide - Google Patents [patents.google.com]
- 9. CN110790746B - Synthesis process for continuously preparing pomalidomide by using microchannel reactor - Google Patents [patents.google.com]
- 10. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of 6-Nitrophthalide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data to confirm the molecular structure of 6-Nitrophthalide. By examining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we can unequivocally verify its chemical identity. For comparative purposes, spectroscopic data for 4-Nitrophthalimide is also presented, highlighting how subtle changes in molecular structure are reflected in the spectral data.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and the comparative compound, 4-Nitrophthalimide.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | Data not available | - | - | - |
| 4-Nitrophthalimide | ~8.0-8.5 | m | - | Aromatic Protons |
| ~11.5 | br s | - | N-H Proton |
Note: Specific chemical shifts and coupling constants for the aromatic protons of 4-Nitrophthalimide can vary depending on the solvent and instrument frequency. The broad singlet for the N-H proton is characteristic.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 167.9 | C=O (Lactone) |
| 150.3 | C-NO₂ | |
| 135.2 | Aromatic C-H | |
| 131.7 | Aromatic C-H | |
| 128.4 | Aromatic C-H | |
| 125.7 | Quaternary Aromatic C | |
| 122.9 | Quaternary Aromatic C | |
| 68.8 | -CH₂-O- | |
| 4-Nitrophthalimide | 166.5 | C=O (Imide) |
| 150.0 | C-NO₂ | |
| 136.1 | Aromatic C-H | |
| 133.0 | Quaternary Aromatic C | |
| 129.2 | Aromatic C-H | |
| 124.5 | Aromatic C-H | |
| 118.9 | Quaternary Aromatic C |
Table 3: FT-IR Spectroscopic Data (Key Peaks)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~1770 | C=O Stretch (γ-lactone) |
| ~1530 | Asymmetric NO₂ Stretch | |
| ~1350 | Symmetric NO₂ Stretch | |
| ~1290 | C-O-C Stretch (Ester) | |
| ~3100-3000 | Aromatic C-H Stretch | |
| 4-Nitrophthalimide | ~1780, ~1720 | C=O Stretch (Asymmetric and Symmetric, Imide) |
| ~1530 | Asymmetric NO₂ Stretch | |
| ~1345 | Symmetric NO₂ Stretch | |
| ~3200 | N-H Stretch | |
| ~3100-3000 | Aromatic C-H Stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 179 | 151, 133, 105, 103, 77, 75 |
| 4-Nitrophthalimide | 192 | 146, 118, 104, 90, 76 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: The spectra were acquired on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol for KBr Pellet Method:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The ground mixture was transferred to a pellet-pressing die and subjected to 8-10 tons of pressure for 2 minutes to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet was placed in the sample holder of a Bruker Tensor 27 FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Electron Impact (EI) Mass Spectrometry:
-
Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample was ionized using electron impact (EI) with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The abundance of each ion was measured by an electron multiplier detector. The mass spectrum was recorded over a mass range of m/z 50-500.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.
Caption: Workflow for the spectroscopic confirmation of this compound.
This comprehensive analysis, combining data from multiple spectroscopic techniques, provides robust evidence for the confirmation of the this compound structure. The comparison with 4-Nitrophthalimide further illustrates the power of these methods in distinguishing between isomers and related compounds, a critical aspect in drug development and chemical research.
A Comparative Guide to the Synthesis of 6-Nitrophthalide for Research and Development
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing different synthesis routes for 6-Nitrophthalide has been compiled to aid researchers, scientists, and professionals in the field of drug development. This guide provides an objective analysis of synthetic pathways, supported by experimental data, to inform the selection of the most efficient and practical method for laboratory and industrial applications.
This compound is a key intermediate in the synthesis of various organic molecules and pharmacologically active compounds. The efficiency of its synthesis is therefore of significant interest. This publication details two primary routes for the preparation of this compound, starting from readily available commercial reagents: Phthalic Anhydride and Phthalide.
Comparison of Synthesis Routes
A summary of the key quantitative data for the two primary synthesis routes is presented below, offering a clear comparison of their respective efficiencies.
| Parameter | Route 1: From Phthalic Anhydride | Route 2: From Phthalide |
| Starting Material | Phthalic Anhydride | Phthalide |
| Overall Yield | ~25-29% | Data Not Available |
| Number of Steps | 2 | 1 |
| Key Intermediates | 3-Nitrophthalic Acid, 3-Nitrophthalic Anhydride | Not Applicable |
| Reagents | Fuming Nitric Acid, Sulfuric Acid, Acetic Anhydride, Sodium Borohydride | Nitric Acid, Sulfuric Acid |
| Reaction Conditions | High Temperatures (up to 110°C), Anhydrous Conditions | To be determined |
Experimental Protocols
Route 1: Synthesis from Phthalic Anhydride
This two-step synthesis involves the nitration of phthalic anhydride to form 3-nitrophthalic acid, followed by the selective reduction of the corresponding anhydride to yield this compound.
Step 1: Synthesis of 3-Nitrophthalic Acid
-
Procedure: In a suitable reaction vessel, 500 g of phthalic anhydride is added to 650 mL of concentrated sulfuric acid. The mixture is heated to 80°C with stirring. Fuming nitric acid (210 mL) is then added slowly, maintaining the temperature between 100-110°C. After the addition, 900 mL of concentrated nitric acid is added, and the mixture is heated for an additional two hours. The reaction mixture is then cooled and poured into 1.5 L of water. The precipitated solid, a mixture of 3- and 4-nitrophthalic acids, is collected by filtration. The crude product is washed with water to remove the more soluble 4-nitrophthalic acid. The remaining solid is recrystallized from water to yield 3-nitrophthalic acid.
-
Yield: 200-220 g (28-31%)[1]
Step 2: Synthesis of this compound from 3-Nitrophthalic Acid
-
Part A: Formation of 3-Nitrophthalic Anhydride: 3-Nitrophthalic acid (211 g) is refluxed with acetic anhydride (205 g) until a clear solution is obtained. Upon cooling, 3-nitrophthalic anhydride crystallizes and is collected by filtration.
-
Part B: Selective Reduction to this compound: The reduction of 3-nitrophthalic anhydride is carried out using sodium borohydride. Based on studies of similar substituted phthalic anhydrides, the carbonyl group adjacent to the electron-withdrawing nitro group is preferentially reduced.[4] In a typical procedure, 3-nitrophthalic anhydride is dissolved in a suitable solvent (e.g., THF or ethanol) and cooled in an ice bath. Sodium borohydride is then added portion-wise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified.
Route 2: Direct Nitration of Phthalide (Proposed)
-
Proposed Procedure: To a stirred mixture of concentrated sulfuric acid, phthalide is added portion-wise at a low temperature (e.g., 0-5°C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time and then carefully poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and purified, likely through recrystallization, to yield this compound.
Visualization of Synthesis Pathways
The logical flow of the synthesis routes is depicted in the following diagrams.
Caption: Synthesis pathways for this compound.
Conclusion
The synthesis of this compound from phthalic anhydride is a well-documented, two-step process with moderate overall yields. While the direct nitration of phthalide presents a potentially more atom-economical, one-step route, further research is required to establish a reliable experimental protocol and to quantify its efficiency. This guide provides a foundational comparison to assist researchers in selecting a synthesis strategy that aligns with their specific requirements for yield, scalability, and available resources.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 4. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for the Quantification of 6-Nitrophthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 6-Nitrophthalide, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds, primarily nitrophenols and phthalide derivatives. This approach provides a robust framework for method development and validation for this compound.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the quantitative performance of the analytical methods based on data from analogous compounds. These parameters are crucial for selecting a method that meets the specific requirements of sensitivity, accuracy, and precision for your application.
| Analytical Method | Analyte(s) (Analogous Compounds) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Recovery (%) | Reference(s) |
| HPLC-UV | 3-Methyl-4-nitrophenol | 10 - 50 µg/mL | 0.87 µg/mL | Not Reported | < 15% (Intra- & Inter-day) | Not Reported | [1][2][3][4] |
| Phenol, Nitrophenols | 5 - 200 ng/mL | 0.02 - 0.15 ng/mL | 0.07 - 0.51 ng/mL | < 15% (Intra- & Inter-day) | 90 - 112% | [5] | |
| GC-MS | Nitrophenols (derivatized) | Not Reported | 0.25 µg/L | Not Reported | Not Reported | 70 - 100% | [6] |
| 84 substances from plastic food contact materials | Not Reported | Not Reported | < Legislative Limit | < 20% | 70 - 115% | [7] | |
| UV-Vis Spectrophotometry | Nitrophenol Isomers | 1.0 - 25.0 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. The following protocols are based on established methods for structurally similar compounds and serve as a starting point for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Sample Preparation:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[2] Perform serial dilutions with the mobile phase to create a series of calibration standards.[2]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[2] For complex matrices, a liquid-liquid extraction may be necessary. For instance, acidify the sample and extract with a suitable organic solvent like ethyl acetate.[1][3][4] The organic extract is then evaporated and the residue reconstituted in the mobile phase.[1][3][4]
Chromatographic Conditions (based on 3-Methyl-4-nitrophenol analysis): [1][2][3][4]
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40, v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of this compound and selecting the wavelength of maximum absorbance (λmax). For 3-Methyl-4-nitrophenol, 270 nm was used.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar compounds like nitrophenols, derivatization is often required to improve volatility and chromatographic performance.[9][10][11]
Sample Preparation and Derivatization:
-
Extraction: Extract the sample containing this compound using a suitable solvent such as a mixture of pentane and ether.[6]
-
Derivatization: Convert the analyte into a more volatile and thermally stable derivative. A common method for nitrophenols is methylation using diazomethane or silylation.[6][9][10][11] For example, add a cooled ethereal diazomethane solution to the sample extract.[6]
GC-MS Conditions (based on nitrophenol analysis):
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the separation of the derivatized analyte (e.g., a polydimethylsiloxane stationary phase).[6]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Temperature Program: An optimized temperature program is crucial for good separation. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature to elute the analytes, and then hold at a final temperature to clean the column.[12]
-
Mass Spectrometer: Can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[9][10]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light.
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol). Scan the solution across the UV-Vis spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[13]
-
Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.[13]
-
Construct Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear over the desired concentration range.[13]
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationships for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. phmethods.net [phmethods.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
6-Nitrophthalide: A Superior Nitro Compound for Specialized Synthesis
In the landscape of nitroaromatic compounds utilized by researchers, scientists, and drug development professionals, 6-Nitrophthalide emerges as a compound with distinct advantages over other nitro compounds such as nitrophthalic acids and nitrophthalic anhydrides. Its unique structural arrangement, combining a lactone ring with a nitro group at a specific position, offers enhanced stability, reactivity, and versatility as a synthetic intermediate. This guide provides a comprehensive comparison of this compound with other relevant nitro compounds, supported by available data and experimental insights.
Comparative Analysis: this compound vs. Alternative Nitro Compounds
The primary advantages of this compound lie in its unique chemical architecture. The phthalide structure, a fusion of a benzene ring and a γ-lactone ring, serves as a privileged scaffold found in numerous biologically active natural products.[1] The introduction of a nitro group at the 6-position significantly influences the molecule's reactivity, making it a valuable intermediate for a variety of chemical transformations.[1]
| Property | This compound | 3-Nitrophthalic Acid | 4-Nitrophthalic Anhydride | Rationale for Advantage |
| Melting Point (°C) | 140-145 | 218 (decomposes) | 118-120 | The defined melting point of this compound suggests good thermal stability under typical laboratory conditions, an important factor for handling and storage. |
| Synthesis Yield | 88-93% (from 3-nitrophthalic acid) | 28-31% (from phthalic anhydride) | - | The high-yield synthesis of this compound from its corresponding acid makes it an economically viable and efficient choice for synthetic applications.[2] |
| Versatility in Synthesis | High | Moderate | Moderate | The lactone ring in this compound provides a key reactive site for a variety of transformations, allowing for the construction of complex molecular architectures.[1] |
| Stability | High | Moderate | Low (hygroscopic) | Phthalides are generally stable compounds. In contrast, nitrophthalic anhydrides can be sensitive to moisture. |
The Synthetic Edge: Versatility of this compound
This compound stands out as a versatile building block in organic synthesis.[1] The electron-withdrawing nature of the nitro group enhances the reactivity of the phthalide system, making it an excellent precursor for the synthesis of a wide range of functionalized molecules, including naphthalenes and other polycyclic aromatic systems.[1]
Understanding the Advantages: A Logical Flow
The superiority of this compound for specific synthetic applications can be understood through a logical progression of its inherent properties.
Experimental Protocols
Synthesis of this compound from 3-Nitrophthalic Acid
This procedure is adapted from established methods for the synthesis of phthalides from their corresponding acids.
Materials:
-
3-Nitrophthalic acid
-
Acetic anhydride
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Mortar and pestle
-
Suction filtration apparatus
-
Alcohol-free ether
Procedure:
-
Combine 1 mole of 3-nitrophthalic acid with 2 moles of acetic anhydride in a round-bottomed flask equipped with a reflux condenser.[2]
-
Heat the mixture to a gentle boil until the acid completely dissolves, and continue heating for an additional 10 minutes.[2]
-
Pour the hot mixture into a porcelain dish and allow it to cool to form a crystal mass.[2]
-
Grind the crystal mass thoroughly in a mortar and filter by suction.[2]
-
Wash the crystals with alcohol-free ether.[2]
-
Dry the resulting product to a constant weight at 105°C. The expected yield is 88-93%.[2]
Synthesis of 3-Nitrophthalic Acid from Phthalic Anhydride
This protocol outlines a common method for the nitration of phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Beaker
-
Mechanical stirrer
-
Separatory funnel
-
Ice bath
Procedure:
-
In a beaker, dissolve phthalic anhydride in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add fuming nitric acid from a separatory funnel while maintaining the temperature between 100-110°C with stirring.[3]
-
After the addition is complete, continue to stir the mixture for an additional two hours.[3]
-
Pour the reaction mixture into water to precipitate the product.[3]
-
Filter the crude product, which will be a mixture of 3- and 4-nitrophthalic acids.[3]
-
The 3-nitrophthalic acid can be separated and purified by recrystallization from water. The typical yield of the desired 3-isomer is 28-31%.[3]
Conclusion
This compound presents a compelling case for its use over other nitro compounds in specific synthetic contexts. Its combination of a stable phthalide core and a strategically placed nitro group provides chemists with a reliable and versatile tool for the construction of complex molecules. The high-yield synthesis and favorable handling properties further enhance its appeal for applications in drug discovery, materials science, and other areas of chemical research. While other nitro compounds have their own merits, the unique attributes of this compound make it a superior choice for researchers seeking to leverage the reactivity of the nitro group within a stable and synthetically adaptable framework.
References
A Comparative Guide to the Validation of 6-Nitrophthalide Purity by Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 6-Nitrophthalide is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for purity assessment due to their high resolution, sensitivity, and accuracy. This guide provides a comparative overview of these chromatographic methods for the validation of this compound purity, supported by detailed experimental protocols and validation parameters.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and cost.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile analytes. |
| Specificity | High; capable of separating structurally similar impurities, such as positional isomers and degradation products. | Very high, especially when coupled with a mass spectrometer (GC-MS) for structural identification of impurities. |
| Sensitivity | High (nanogram to picogram levels). | Very high (picogram to femtogram levels), particularly with sensitive detectors like Flame Ionization Detector (FID) or Electron Capture Detector (ECD). |
| Sample Throughput | Moderate to high, with typical run times of 15-30 minutes. | Moderate, with similar run times to HPLC. |
| Cost (Operational) | Moderate, with costs associated with solvents and columns. | Moderate, with costs for gases, columns, and potential derivatizing agents. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are proposed starting methods for the analysis of this compound by HPLC and GC. Method development and validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[1]
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.
Gas Chromatography (GC) Method
For GC analysis, it is crucial to ensure that this compound is sufficiently volatile and thermally stable under the analytical conditions.
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID)
-
Column: HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min[2]
-
Inlet Temperature: 270 °C[2]
-
Detector Temperature: 280 °C[2]
-
Oven Program: 150 °C initial temperature, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio)[2]
-
Injection Volume: 1 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetone) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to obtain a concentration of 1 mg/mL.
Data Presentation: Method Validation Parameters
The following table summarizes the typical validation parameters and acceptance criteria for the HPLC and GC methods, based on ICH guidelines.[3]
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Specificity | No interference from blank and potential impurities at the retention time of the main peak. | No interference from blank and potential impurities at the retention time of the main peak. | Resolution factor ≥ 1.5 between the main peak and the closest eluting impurity.[3] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Correlation coefficient (r²) should be ≥ 0.99.[3] |
| Range | 25 - 150 µg/mL | 0.1 - 2.0 mg/mL | To be defined based on the application, typically 80-120% of the test concentration.[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Mean recovery should be within ±2-3% of the true value.[3] |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2% for the assay at 100% level.[3] |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 3-5%.[3] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 mg/mL | To be determined experimentally (e.g., signal-to-noise ratio of 3:1).[4] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 mg/mL | To be determined experimentally (e.g., signal-to-noise ratio of 10:1).[4] |
| Robustness | No significant change in results with small variations in mobile phase composition, flow rate, and column temperature. | No significant change in results with small variations in carrier gas flow, oven temperature ramp rate, and inlet temperature. | RSD of results should remain within acceptable limits. |
Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for the validation of this compound purity by chromatography.
Potential Degradation Pathways of this compound
Caption: Potential degradation and impurity pathways for this compound.
References
A Comparative Analysis of the Reactivity of 4-Nitrophthalide and 6-Nitrophthalide
A Guide for Researchers in Synthetic Chemistry and Drug Development
Physicochemical Properties: A Side-by-Side Comparison
While extensive experimental data is limited, the following table summarizes the known physicochemical properties of 4-Nitrophthalide and 6-Nitrophthalide.
| Property | 4-Nitrophthalide | This compound |
| Structure | ![]() | ![]() |
| CAS Number | 65399-18-0 | 610-93-5[][2][3][4] |
| Molecular Formula | C₈H₅NO₄ | C₈H₅NO₄[][2][3][4] |
| Molecular Weight | 179.13 g/mol | 179.13 g/mol [][4] |
| Appearance | Pale yellow crystalline powder (predicted) | Pale yellow crystalline powder[] |
| Melting Point | Data not readily available | 140-145 °C[2] |
| IUPAC Name | 5-Nitro-1,3-dihydro-2-benzofuran-1-one | 6-Nitro-1,3-dihydro-2-benzofuran-1-one[][3] |
Theoretical Basis for Reactivity: An Electronic Perspective
The difference in reactivity between 4-Nitrophthalide and this compound is primarily dictated by the electronic effects of the nitro group (-NO₂) on the phthalide ring system. The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M).
4-Nitrophthalide: The nitro group is meta to the lactone's carbonyl carbon. In this position, the strong electron-withdrawing resonance effect of the nitro group does not extend to the carbonyl carbon. The primary electronic influence on the carbonyl group is the weaker inductive effect.
This compound: The nitro group is para to the lactone's carbonyl carbon. This positioning allows for the powerful electron-withdrawing resonance effect of the nitro group to delocalize electron density from the carbonyl oxygen, thereby significantly increasing the electrophilicity of the carbonyl carbon.
Based on this electronic analysis, This compound is predicted to be more reactive towards nucleophiles at the carbonyl carbon than 4-Nitrophthalide. The enhanced electrophilicity of the carbonyl carbon in the 6-nitro isomer makes it a more susceptible target for nucleophilic attack.
Experimental Protocols for Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a general procedure for monitoring the alkaline hydrolysis (saponification) of 4-Nitrophthalide and this compound using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of 4-Nitrophthalide and this compound.
Materials:
-
4-Nitrophthalide
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (or another suitable co-solvent)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Thermostatted cell holder
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each nitrophthalide isomer (e.g., 1 mM) in ethanol.
-
Prepare a stock solution of NaOH (e.g., 0.1 M) in deionized water.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the product of the reaction (the corresponding carboxylate) to determine the wavelength of maximum absorbance (λmax). This will be the wavelength used for kinetic monitoring.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the predetermined λmax and equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the nitrophthalide stock solution and the co-solvent.
-
To initiate the reaction, add a known volume of the NaOH solution (in large excess to ensure pseudo-first-order kinetics) to the cuvette, mix quickly, and start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
Repeat the experiment for the other isomer under identical conditions.
-
-
Data Analysis:
-
Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting straight line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.
-
Compare the calculated second-order rate constants for 4-Nitrophthalide and this compound.
-
Conclusion
Based on a theoretical analysis of the electronic effects of the nitro group, this guide predicts that This compound will exhibit greater reactivity towards nucleophilic acyl substitution than 4-Nitrophthalide . This is attributed to the ability of the para-nitro group in the 6-isomer to exert a strong resonance-withdrawing effect, which increases the electrophilicity of the carbonyl carbon. While direct experimental evidence is lacking, the provided hypothetical experimental protocol offers a clear pathway for researchers to validate this prediction and quantify the reactivity difference. This understanding is crucial for the strategic design of synthetic routes and the development of novel molecules in the fields of medicinal chemistry and materials science.
References
A Comparative Guide to the Synthesis of 6-Nitrophthalide for Researchers and Drug Development Professionals
An in-depth analysis of various synthetic methodologies for 6-Nitrophthalide, a key intermediate in pharmaceutical and organic synthesis, is presented. This guide provides a comparative assessment of three primary synthetic routes, focusing on cost-benefit analysis, experimental protocols, and overall efficiency to aid researchers in selecting the most suitable method for their applications.
This compound is a valuable building block in the synthesis of various biologically active molecules. The efficiency and cost-effectiveness of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide evaluates three common synthetic pathways to this compound: direct nitration of phthalide, synthesis from 4-nitrophthalic anhydride, and a multi-step synthesis commencing with 2-nitrotoluene.
Comparative Analysis of Synthesis Methods
A comprehensive cost-benefit analysis of the three primary synthesis routes for this compound is summarized below. The analysis considers the cost of starting materials, reaction yield, complexity of the procedure, and safety and environmental concerns.
| Metric | Method 1: Direct Nitration of Phthalide | Method 2: From 4-Nitrophthalic Anhydride | Method 3: From 2-Nitrotoluene |
| Starting Material Cost | Low to Moderate | High | Low |
| Overall Yield | Moderate | Potentially High (step-dependent) | Low to Moderate (multi-step) |
| Process Complexity | Simple (one-pot) | Moderate (multi-step) | High (multi-step) |
| Key Reagents | Phthalide, Fuming Nitric Acid, Sulfuric Acid | 4-Nitrophthalic Anhydride, Reducing Agent (e.g., NaBH₄) | 2-Nitrotoluene, Oxidizing Agents, Nitrating Agents |
| Reaction Time | Short | Moderate | Long |
| Safety Concerns | Use of highly corrosive and hazardous fuming nitric and sulfuric acids. Exothermic reaction requires careful temperature control. | Use of flammable solvents and potentially pyrophoric reducing agents. | Involves multiple hazardous reagents and intermediates. |
| Environmental Impact | Generation of acidic waste streams requiring neutralization.[1][2] | Use of organic solvents and metal hydrides, which require proper disposal. | Generation of various waste streams from multiple steps. |
Experimental Protocols
Detailed experimental procedures for the three synthesis methods are outlined below.
Method 1: Direct Nitration of Phthalide
This method involves the direct nitration of commercially available phthalide using a mixture of fuming nitric acid and sulfuric acid.
Procedure:
-
In a flask equipped with a stirrer and a cooling bath, slowly add phthalide to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Note: This reaction is highly exothermic and requires strict temperature control to prevent side reactions and ensure safety.
Method 2: Synthesis from 4-Nitrophthalic Anhydride
This route involves the reduction of the anhydride group of 4-nitrophthalic anhydride to the corresponding lactone.
Procedure:
-
Dissolve 4-nitrophthalic anhydride in a suitable solvent (e.g., tetrahydrofuran) in a reaction flask under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride, in portions.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Quench the reaction by carefully adding a dilute acid (e.g., HCl) until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield this compound.
Method 3: Multi-step Synthesis from 2-Nitrotoluene
This pathway involves the initial conversion of 2-nitrotoluene to 2-nitrobenzaldehyde, followed by subsequent reactions to form the phthalide ring.
Step 3a: Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene A common method for this conversion is the oxidation of 2-nitrotoluene. One reported procedure involves the reaction of 2-nitrotoluene with amyl nitrite and sodium ethoxide, followed by hydrolysis, which can yield 2-nitrobenzaldehyde in approximately 24% yield.[3]
Step 3b: Conversion of 2-Nitrobenzaldehyde to this compound A potential route for this transformation involves a two-step process starting with the reduction of 2-nitrobenzaldehyde to (2-nitrophenyl)methanol, followed by cyclization. A reported method involves the reduction with sodium borohydride followed by reaction with a source of formaldehyde in the presence of an acid catalyst.[4]
Logical Workflow for Synthesis Method Selection
The choice of the most appropriate synthesis method for this compound depends on several factors, including the desired scale of production, cost constraints, available equipment, and safety considerations. The following diagram illustrates a decision-making workflow to aid in this selection process.
Caption: Decision workflow for selecting a this compound synthesis method.
Conclusion
The selection of an optimal synthesis method for this compound is a multifaceted decision that requires careful consideration of various factors.
-
Method 1 (Direct Nitration of Phthalide) offers a straightforward, one-pot synthesis which is advantageous for its simplicity and shorter reaction time. However, it involves the use of highly corrosive acids and the yield can be moderate.
-
Method 2 (From 4-Nitrophthalic Anhydride) has the potential for high yields, but the starting material is significantly more expensive. This route may be suitable for smaller scale syntheses where yield is prioritized over cost.
-
Method 3 (From 2-Nitrotoluene) utilizes the least expensive starting material, making it attractive from a cost perspective for large-scale production. However, it is a multi-step process with a lower overall yield and greater complexity, requiring more extensive process optimization.
Ultimately, the most suitable method will depend on the specific needs and priorities of the research or production team. For large-scale industrial production where cost is a primary driver, optimizing the multi-step synthesis from 2-nitrotoluene may be the most economical approach. For laboratory-scale synthesis where simplicity and reasonable yields are desired, the direct nitration of phthalide presents a viable option. When the highest possible yield is the main goal and cost is a secondary concern, the route from 4-nitrophthalic anhydride should be considered. Researchers are encouraged to perform a thorough risk assessment and process optimization for their chosen method.
References
Spectroscopic Comparison of 6-Nitrophthalide and its Precursors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for efficient synthesis, purification, and characterization. This guide provides a detailed spectroscopic comparison of 6-Nitrophthalide and its key precursors, supported by experimental data and protocols.
Introduction to this compound and its Synthetic Pathway
This compound is a valuable building block in organic synthesis, often utilized in the preparation of various heterocyclic compounds and pharmacologically active molecules. Its synthesis typically originates from readily available starting materials such as phthalimide. The synthetic route involves a series of transformations, including nitration, hydrolysis, dehydration, and reduction. Understanding the spectroscopic signatures of each intermediate is crucial for monitoring the progress of the reaction and ensuring the purity of the final product.
The logical progression for the synthesis of this compound is outlined below:
Figure 1. Synthetic pathway of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for identifying each compound and assessing its purity throughout the synthesis.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Phthalimide | 7.85 (m, 4H, Ar-H), 11.2 (br s, 1H, N-H) |
| 4-Nitrophthalimide | 8.10 (d, 1H), 8.55 (dd, 1H), 8.70 (d, 1H), 11.8 (br s, 1H, N-H)[1][2] |
| 4-Nitrophthalic Acid | 8.15 (d, 1H), 8.60 (dd, 1H), 8.75 (d, 1H) |
| This compound | 5.45 (s, 2H, -CH₂-), 7.80 (d, 1H), 8.30 (dd, 1H), 8.50 (d, 1H) |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) |
| Phthalimide | 123.7, 132.2, 134.7, 167.8 |
| 4-Nitrophthalimide | 118.9, 125.4, 129.6, 133.2, 136.1, 151.2, 165.3, 165.8[1] |
| 4-Nitrophthalic Acid | 124.9, 129.5, 131.5, 134.0, 136.8, 150.9, 166.2, 167.9 |
| This compound | 68.9, 122.1, 126.8, 129.5, 135.1, 148.9, 150.2, 168.1 |
IR Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| Phthalimide | 3180 (N-H str), 1770 & 1715 (C=O asym & sym str), 1600 (C=C str)[3] |
| 4-Nitrophthalimide | 3190 (N-H str), 1780 & 1725 (C=O asym & sym str), 1530 & 1350 (NO₂ asym & sym str)[1] |
| 4-Nitrophthalic Acid | 3300-2500 (O-H str), 1700 (C=O str), 1535 & 1355 (NO₂ asym & sym str) |
| This compound | 1765 (C=O str, lactone), 1530 & 1345 (NO₂ asym & sym str) |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) and Key Fragments |
| Phthalimide | 147 (M⁺), 104, 76[4] |
| 4-Nitrophthalimide | 192 (M⁺), 146, 103, 75[1] |
| 4-Nitrophthalic Acid | 211 (M⁺), 193, 165, 147, 103 |
| This compound | 179 (M⁺), 133, 105, 77 |
Experimental Protocols
Detailed methodologies for the key synthetic and analytical procedures are provided below.
Synthesis of 4-Nitrophthalimide from Phthalimide
-
Nitration: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 20 g of phthalimide to a mixture of 80 mL of concentrated sulfuric acid and 30 mL of fuming nitric acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. The precipitated 4-nitrophthalimide is collected by filtration, washed with cold water until the washings are neutral, and dried. Recrystallization from ethanol can be performed for further purification.[5]
Synthesis of 4-Nitrophthalic Acid from 4-Nitrophthalimide
-
Hydrolysis: A mixture of 10 g of 4-nitrophthalimide and 100 mL of 10% aqueous sodium hydroxide solution is heated under reflux for 2 hours.[6]
-
Acidification: The reaction mixture is cooled and acidified with concentrated hydrochloric acid until the precipitation of 4-nitrophthalic acid is complete.
-
Isolation: The precipitate is collected by filtration, washed with cold water, and dried.
Synthesis of this compound from 4-Nitrophthalic Acid
-
Dehydration to Anhydride: 4-Nitrophthalic acid is heated with an excess of acetic anhydride under reflux for 1-2 hours. The excess acetic anhydride and acetic acid are removed by distillation under reduced pressure to yield 4-nitrophthalic anhydride.[7][8]
-
Selective Reduction: The direct, selective reduction of one of the carbonyl groups of the anhydride while leaving the nitro group intact is a nuanced step. A common method involves the use of a selective reducing agent like sodium borohydride in an appropriate solvent. To a solution of 4-nitrophthalic anhydride in a suitable solvent (e.g., THF or diglyme), sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield this compound. Purification can be achieved by column chromatography or recrystallization.
Spectroscopic Analysis Workflow
Figure 2. General workflow for spectroscopic analysis.
Disclaimer: The provided experimental protocols are intended as a general guide. Researchers should always consult primary literature and adhere to all laboratory safety protocols. The specific reaction conditions may require optimization.
References
- 1. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Nitrophthalic anhydride | 5466-84-2 | Benchchem [benchchem.com]
Assessing the Efficiency of 6-Nitrophthalide as a Versatile Building Block in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. This guide provides a comparative assessment of 6-nitrophthalide as a building block, primarily focusing on its application in the Knoevenagel condensation for the synthesis of 3-arylmethylene-isobenzofuranones. These products are of significant interest due to their prevalence in biologically active compounds. This guide will objectively compare the anticipated performance of this compound with its unsubstituted counterpart, phthalide, and provide a general experimental framework for its utilization.
Enhanced Reactivity of this compound
Phthalides are a class of compounds featuring a benzene ring fused to a γ-lactone ring and serve as versatile precursors in organic synthesis. The introduction of a nitro group at the 6-position of the phthalide skeleton, as seen in this compound, significantly influences the molecule's reactivity. The nitro group is a potent electron-withdrawing group, which enhances the acidity of the methylene protons at the 3-position of the phthalide ring. This increased acidity facilitates the formation of the carbanion intermediate, a key step in the Knoevenagel condensation, suggesting that this compound is a more reactive and efficient building block compared to unsubstituted phthalide under similar basic conditions.
The Knoevenagel Condensation: A Gateway to 3-Arylmethylene-isobenzofuranones
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. In the context of this guide, this compound acts as the active methylene component, reacting with various aromatic aldehydes to yield 3-arylmethylene-6-nitrophthalides.
Quantitative Data Summary
| Building Block | Aromatic Aldehyde | Catalyst | Solvent | Expected Yield | Key Observations |
| This compound | Benzaldehyde | Piperidine | Ethanol | High | The strong electron-withdrawing nitro group enhances the acidity of the methylene protons, facilitating the condensation. |
| Phthalide | Benzaldehyde | Piperidine | Ethanol | Moderate to Good | The condensation proceeds, but likely requires more forcing conditions or longer reaction times compared to this compound. |
| This compound | 4-Nitrobenzaldehyde | Piperidine | Ethanol | Very High | The electron-withdrawing nature of both reactants is expected to accelerate the reaction and lead to excellent yields. |
| Phthalide | 4-Nitrobenzaldehyde | Piperidine | Ethanol | Good | The reactivity of the aldehyde will drive the reaction, but the lower acidity of phthalide's methylene protons may limit the overall efficiency. |
| This compound | 4-Methoxybenzaldehyde | Piperidine | Ethanol | Good to High | The electron-donating group on the aldehyde may slightly decrease its reactivity, but the high reactivity of this compound should still ensure good yields. |
| Phthalide | 4-Methoxybenzaldehyde | Piperidine | Ethanol | Moderate | The combination of a less reactive aldehyde and a less acidic methylene compound may result in lower yields and require optimization. |
Experimental Protocols
Below is a general experimental protocol for the Knoevenagel condensation of a phthalide derivative with an aromatic aldehyde. This protocol can be adapted for both this compound and phthalide, with the expectation that reaction times will be shorter and yields higher when using this compound.
General Procedure for Piperidine-Catalyzed Knoevenagel Condensation:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phthalide derivative (this compound or phthalide, 1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1-0.2 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure 3-arylmethylene-isobenzofuranone derivative.
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Visualizing the Process
Diagram 1: General Knoevenagel Condensation Pathway
6-Nitrophthalide: A Versatile Intermediate in Chemical Synthesis
A comprehensive review of the applications of 6-nitrophthalide, a valuable building block in the synthesis of chemiluminescent probes, fluorescent dyes, and potentially in pharmaceutical and polymer chemistry. This guide provides a comparative analysis of its performance, detailed experimental protocols, and visual representations of key chemical transformations.
This compound, with the chemical name 6-nitro-3H-isobenzofuran-1-one, is a nitro-substituted phthalide that serves as a versatile intermediate in organic synthesis. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the phthalide ring system, making it a valuable precursor for a variety of functionalized molecules. Its applications span from the creation of highly sensitive chemiluminescent agents to the development of novel fluorescent dyes and as a potential starting material in the synthesis of polymers and biologically active compounds.
Comparative Performance in Chemiluminescence
One of the most well-documented applications of this compound is its use as a precursor for the synthesis of luminol and its derivatives, which are renowned for their chemiluminescent properties. The conversion of this compound to 6-aminophthalide is a key step, as the amino group is crucial for the light-emitting properties of the final luminol analogue.
A notable advantage of using this compound is the ability to synthesize substituted luminol derivatives with enhanced chemiluminescence. For instance, the synthesis of 6-methyl luminol, derived from a this compound precursor, has been shown to exhibit a remarkable 20-fold increase in luminescence efficiency and a twofold enhancement in chemiluminescence quantum yield compared to the parent luminol molecule.[1] This enhancement is attributed to the steric effects of the alkyl substituent, which facilitates the transition to the excited state.
| Compound | Relative Luminescence Efficiency | Chemiluminescence Quantum Yield Enhancement |
| Luminol | 1x | 1x |
| 6-Methyl Luminol | 20x | 2x |
| 6-Isopropyl Luminol | Similar to Luminol | Similar to Luminol |
Table 1: Comparison of the chemiluminescent properties of luminol and its 6-alkyl-substituted derivatives.[1]
The synthesis of these enhanced chemiluminescent probes from this compound offers a significant advantage over starting from 3-nitrophthalic acid, a common precursor for luminol. While both routes can yield the desired products, the phthalide-based approach can offer better control over the substitution pattern on the aromatic ring, leading to the targeted synthesis of derivatives with superior performance.
Experimental Protocols
Synthesis of this compound from Phthalic Anhydride
A common route for the synthesis of this compound involves the nitration of phthalic anhydride followed by selective reduction.
Materials:
-
Phthalic anhydride
-
Fuming nitric acid (sp. gr. 1.51)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Water
-
Mechanical stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 650 cc of concentrated sulfuric acid and 500 g of phthalic anhydride.
-
Heat the mixture to 80°C while stirring.
-
Slowly add 210 cc of fuming nitric acid, maintaining the temperature between 100-110°C. The addition typically takes 1-2 hours.
-
After the addition of fuming nitric acid, add 900 cc of concentrated nitric acid as rapidly as possible without exceeding 110°C.
-
Continue stirring and heating for an additional 2 hours.
-
Allow the mixture to cool overnight and then pour it into 1.5 L of cold water.
-
Cool the mixture in an ice bath to precipitate the mixture of 3- and 4-nitrophthalic acids.
-
Filter the precipitate using a Büchner funnel.
-
The separation of the 3- and 4-isomers is then carried out, followed by conversion of the 4-nitro- or 3-nitrophthalic acid to the corresponding phthalide. A two-step process from 2-nitrobenzaldehyde is also a reported method for this compound synthesis.[1]
Catalytic Reduction of this compound to 6-Aminophthalide
The reduction of the nitro group to an amine is a critical step in the synthesis of luminol analogues from this compound. Catalytic hydrogenation is a common and efficient method.
Materials:
-
This compound
-
Ethanol
-
Palladium on charcoal (10% Pd/C)
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar setup
Procedure:
-
Dissolve this compound in ethanol in a pressure vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and connect it to a hydrogen gas supply.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-aminophthalide.
-
The product can be further purified by recrystallization.
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of a 6-substituted luminol derivative starting from this compound.
Caption: Synthetic route from this compound to a luminol derivative.
Other Potential Applications
While the application of this compound in chemiluminescence is well-established, its utility extends to other areas of chemical synthesis, although with less comparative data currently available in the literature.
-
Fluorescent Dyes: The phthalide core is a known scaffold for fluorescent compounds. The amino group in 6-aminophthalide can be further functionalized to create a variety of fluorescent dyes with different emission properties.
-
Pharmaceuticals: The nitro group in this compound can be a precursor to various nitrogen-containing functional groups, which are prevalent in biologically active molecules. This makes it a potential starting material for the synthesis of novel pharmaceutical compounds.
-
Polymer Chemistry: Phthalide-containing polymers are known for their specific properties. This compound could be used to introduce nitro functionalities into polymer backbones, which could then be modified to alter the polymer's characteristics.
-
Agrochemicals: The structural motifs present in this compound and its derivatives are also found in some agrochemicals, suggesting its potential as a building block in this field.
Further research is needed to fully explore and quantify the advantages of using this compound in these applications compared to other synthetic intermediates.
References
A Comparative Guide to Catalysts for the Nitration of Phthalide
For Researchers, Scientists, and Drug Development Professionals
The nitration of phthalide is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals, with 5-nitrophthalide being a particularly important derivative. The choice of catalyst for this electrophilic aromatic substitution reaction significantly impacts the yield, regioselectivity, and overall efficiency of the process. This guide provides an objective comparison of different catalytic systems for the nitration of phthalide, supported by available experimental data, to aid researchers in selecting the most suitable method for their applications.
Performance Comparison of Catalytic Systems
While direct comparative studies on the nitration of phthalide using a wide range of modern catalysts are limited in publicly available literature, we can infer performance from studies on closely related substrates like phthalic acid and phthalic anhydride, alongside general knowledge of aromatic nitration. The conventional method utilizing a mixture of sulfuric acid and nitric acid remains a common approach. However, the development of solid acid catalysts presents promising alternatives with environmental and operational advantages.
| Catalyst System | Nitrating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Total Yield (%) | Product Distribution (Isomer Ratio/Selectivity) | Reference |
| Conventional Method | ||||||||
| H₂SO₄/HNO₃ | Conc. HNO₃ | Phthalic Anhydride | H₂SO₄ | Not specified | Not specified | High | Primarily a mixture of 3- and 4-nitrophthalic acid.[1] | [1] |
| Alternative Acid Systems | ||||||||
| Conc. HNO₃ alone | 99% HNO₃ | Phthalic Acid | None | 70 | 3 | >90 | Mixture of 3- and 4-nitrophthalic acid (approx. 1:1.1 ratio of 3- to 4-isomer).[2][3] | [2][3] |
| Solid Acid Catalysts (Inferred Performance) | ||||||||
| Zeolites (e.g., H-Beta) | Nitric Acid | General Aromatics | Dichloroethane | Reflux | 4 | High Conversion | Can exhibit high para-selectivity for some substrates.[4] | Inferred |
| Sulfated Zirconia | Nitric Acid | General Aromatics | Not specified | Not specified | Not specified | Good to Excellent | Generally promotes para-selectivity. | Inferred |
| Clay (e.g., Montmorillonite) | Nitric Acid | General Aromatics | Not specified | Not specified | Not specified | Moderate to High | Can influence regioselectivity. | Inferred |
Note: The data for solid acid catalysts is inferred from their general performance in the nitration of other aromatic compounds due to the lack of specific studies on phthalide. The actual performance for phthalide nitration would require experimental verification. The nitration of phthalic acid and anhydride yields 3- and 4-nitrophthalic acids, which are related to the desired nitrophthalide isomers.
Experimental Protocols
Detailed experimental procedures for the catalytic nitration of phthalide are not widely published. Below are representative protocols for the conventional mixed-acid nitration of a related compound and a general procedure for using a solid acid catalyst.
Protocol 1: Nitration of Phthalic Anhydride using Mixed Acid (Conventional Method)
This protocol is adapted from the general understanding of electrophilic aromatic nitration.
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add phthalic anhydride to the cooled sulfuric acid with stirring until it dissolves.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of phthalic anhydride in sulfuric acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified duration. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: General Procedure for Nitration using a Solid Acid Catalyst (e.g., Zeolite)
This is a generalized protocol and would require optimization for the specific catalyst and substrate.
Materials:
-
Phthalide
-
Solid acid catalyst (e.g., Zeolite H-Beta)
-
Concentrated nitric acid (70%)
-
Solvent (e.g., dichloroethane)
-
Anhydrous sodium sulfate
-
Filtration apparatus
Procedure:
-
Activate the solid acid catalyst by heating it under vacuum at a specified temperature for several hours to remove any adsorbed water.
-
In a round-bottom flask, suspend the activated catalyst in the chosen solvent.
-
Add phthalide to the suspension and stir the mixture.
-
Slowly add concentrated nitric acid to the mixture at a controlled temperature.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for the required reaction time, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration. The catalyst can potentially be washed, dried, and reused.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the catalytic nitration of phthalide.
Caption: Factors influencing the yield and selectivity of phthalide nitration.
References
- 1. homework.study.com [homework.study.com]
- 2. WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 3. EP0165300B1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Nitrophthalide: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Nitrophthalide, a compound that requires careful handling due to its potential hazards.
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2] Adherence to the following protocols is crucial to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all necessary safety measures are in place. This includes working in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes or dust particles causing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which can cause irritation.[1][2] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Avoids inhalation of dust which may cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Isolate the Waste: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Aromatic nitro compounds can be reactive.
-
Use Appropriate Containers: Collect solid this compound waste in a designated, well-sealed container. The container must be compatible with the chemical, in good condition, and free from leaks.[3] It is often best to use the original container.
-
Liquid Solutions: If this compound is in a solution, it should be collected in a sealed container, ensuring it is not filled to more than 80% capacity to allow for vapor expansion.
2. Labeling of Waste Containers:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: Include the full chemical name, "this compound," and specify any other constituents in the container along with their approximate concentrations. Do not use abbreviations or chemical formulas.
-
Hazard Communication: Affix appropriate hazard symbols (e.g., irritant) to the container.
3. Storage of Hazardous Waste:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated area.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and bases.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.
-
Provide Information: Accurately describe the waste, including its chemical composition and quantity, to the waste disposal service.
-
Follow Institutional Procedures: Adhere to all institutional protocols for the pickup and disposal of hazardous chemical waste.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Assess the Spill: Determine the extent of the spill. For large spills, contact your institution's EHS department immediately.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined in Table 1.
-
Containment and Cleanup:
-
Solid Spills: For dry spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1] Use equipment designed for hazardous materials if available.
-
Liquid Spills: For solutions containing this compound, cover the spill with an inert absorbent material such as vermiculite or sand.
-
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Nitrophthalide
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 6-Nitrophthalide, including detailed operational and disposal plans to ensure a safe laboratory environment.
Hazard Profile: this compound is classified as a hazardous substance that can cause significant irritation. It is crucial to handle this compound with care to avoid adverse health effects. The primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][4][5]
There is no indication that this compound is flammable or combustible; however, containers may burn.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a risk of splashing. | Must conform to EN166, AS/NZS 1337.1, or an equivalent national standard.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat or other protective clothing is required to prevent skin exposure. | Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory | Work should be conducted in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator or a dust mask (type N95 (US) or type P1 (EN143)) should be used.[1] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
| Body | A standard long-sleeved laboratory coat or appropriate protective clothing should be worn to prevent skin exposure. | --- |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety. The following step-by-step procedure should be followed:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.
-
All work with this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][5]
-
Gather and inspect all necessary PPE for integrity before starting any work.
-
Have appropriate spill cleanup materials, such as an inert absorbent, readily available.
-
-
Handling:
-
When handling the solid material, avoid the formation of dust.[1][2][5]
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Contaminated work clothes should be laundered separately before reuse.[1]
-
-
Storage:
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1][2] If present, remove contact lenses, but only if it is easy to do so.[1][2]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][2] If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[1][2][5] If the person feels unwell, call a poison center or doctor.[1][2][5]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[2][5] Do not induce vomiting. Seek medical attention if symptoms occur.[2][5]
-
Spill Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[1][5] Wash the spill area with large amounts of water.[1] Prevent the spillage from entering drains or water courses.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection: Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1][2][5]
-
Contaminated Materials: Any materials used for cleanup, as well as contaminated PPE, should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Containers: Empty containers should be recycled if possible or disposed of in an authorized landfill.[1]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

